5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(6(8)11)5(7)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXYHAGBWDDQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442982 | |
| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-17-5 | |
| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
CAS Number: 101080-17-5
This technical guide provides a comprehensive overview of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, potential synthesis, and known biological context, with a focus on its role as a core scaffold for developing potent enzyme inhibitors.
Chemical and Physical Properties
Detailed experimental data for the specific physicochemical properties of this compound are not widely available in published literature. However, data for the closely related analogue, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, provides valuable insight into the expected properties.
| Property | Value (for 5-amino-1-methyl-1H-pyrazole-4-carboxamide) |
| Molecular Formula | C6H10N4O |
| Molecular Weight | 154.17 g/mol [1] |
| Melting Point | 224-226 °C |
| Boiling Point | 355.1 °C at 760 mmHg |
| Density | 1.56 g/cm³ |
| XLogP3 | -0.7 |
| PSA | 86.9 Ų |
Note: The data in this table, with the exception of the molecular formula and weight for the title compound, is for the related compound 5-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7) and should be used as an estimation.
Synthesis
A plausible synthetic route is outlined below:
References
An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the pyrazole derivative, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information from closely related analogs and outlines general experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving pyrazole-based scaffolds.
Chemical Identity and Structure
Compound Name: this compound CAS Number: 101080-17-5[1][2] Molecular Formula: C₆H₁₀N₄O[3] Chemical Structure:
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available data for the target compound and a closely related analog, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, for comparative purposes. It is important to note that these values for the mono-methyl analog may differ from the di-methyl target compound.
| Property | Value (this compound) | Value (5-amino-1-methyl-1H-pyrazole-4-carboxamide) | Data Source |
| Molecular Weight | 154.17 g/mol (calculated) | 140.14 g/mol | PubChem CID: 265696[4] |
| Melting Point | Data not available | 223-235 °C | Matrix Scientific[5] |
| Boiling Point | Data not available | 355.1 °C at 760 mmHg | ECHEMI[6] |
| Solubility | Data not available | Data not available | - |
| pKa | Data not available | Data not available | - |
| LogP (calculated) | -0.3 (predicted) | -0.7 (XLogP3) | PubChem CID: 13822925[7], ECHEMI[6] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not explicitly published. However, standard methodologies for similar organic compounds can be applied.
Synthesis and Purification
A general synthesis for 5-amino-1H-pyrazole-4-carbonitrile derivatives involves a three-component reaction of a substituted aldehyde, malononitrile, and a hydrazine derivative. For this compound, a likely synthetic route would involve the cyclization of a suitable precursor. The final product would then be purified using techniques such as recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazole derivatives.
Caption: General workflow for the synthesis and characterization of pyrazole derivatives.
Melting Point Determination
The melting point can be determined using a standard melting point apparatus with open capillary tubes. The sample is heated at a controlled rate, and the temperature range over which the substance melts is recorded.
Solubility Assessment
The solubility of the compound can be assessed in a variety of solvents with differing polarities (e.g., water, ethanol, acetone, chloroform). A known amount of the solvent is added incrementally to a known mass of the compound at a constant temperature until the solid is completely dissolved.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa is then calculated from the titration curve.
LogP Determination
The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy), and the LogP is calculated as the logarithm of the ratio of the concentrations.
Biological Activity and Signaling Pathways
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have shown significant biological activity, notably as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and agonists of the Takeda G-protein-coupled receptor 5 (TGR5).
FGFR Signaling Pathway
Aberrant activation of FGFRs is implicated in various cancers. Pyrazole-based compounds have been developed as covalent inhibitors of FGFRs, targeting both wild-type and mutant forms of the receptor.[8] The binding of these inhibitors can block the downstream signaling cascades that promote cell proliferation and survival.
The following diagram illustrates a simplified FGFR signaling pathway.
Caption: Simplified overview of the FGFR signaling cascade.
TGR5 Signaling Pathway
TGR5, a G-protein-coupled receptor activated by bile acids, plays a role in regulating energy metabolism. Agonists of TGR5, including some pyrazole derivatives, can stimulate downstream signaling pathways that influence glucose homeostasis and inflammation.[9][10]
The following diagram illustrates a simplified TGR5 signaling pathway.
Caption: Simplified overview of the TGR5 signaling cascade.
Conclusion
This compound is a pyrazole derivative with potential for significant biological activity, particularly in the context of cancer and metabolic diseases. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a framework for its characterization based on standard methodologies and data from closely related compounds. The elucidation of its interactions with key signaling pathways such as FGFR and TGR5 underscores its potential as a lead compound in drug discovery programs. Further experimental investigation is warranted to fully characterize this promising molecule.
References
- 1. 101080-17-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 101080-17-5 [sigmaaldrich.com]
- 3. CAS:101080-17-5, 5-氨基-1,3-二甲基-1H-吡唑-4-甲酰胺-毕得医药 [bidepharm.com]
- 4. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 18213-75-7 Cas No. | 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | Matrix Scientific [matrixscientific.com]
- 6. echemi.com [echemi.com]
- 7. 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | C6H10N4O | CID 13822925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the 5-amino-1H-pyrazole-4-carboxamide scaffold, with a specific focus on the derivative 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. This class of compounds has garnered significant attention in medicinal chemistry for its versatile biological activities, particularly as potent kinase inhibitors in oncological research.
Chemical Identity and Physicochemical Properties
The core structure of interest is this compound. While this specific derivative is cataloged, detailed experimental data on its physicochemical properties are sparse in publicly available literature. The fundamental identifiers are provided below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 101080-17-5 | [1][2] |
| Molecular Formula | C₆H₁₀N₄O | [1][2] |
| Molecular Weight | 154.17 g/mol | N/A |
| IUPAC Name | This compound | N/A |
Synthesis of Pyrazole-4-Carboxamide Derivatives
The synthesis of substituted pyrazole-4-carboxamides can be achieved through several established routes. A common and versatile method involves the multi-component condensation reaction of a hydrazine derivative, a β-ketoester, and a source of ammonia, followed by functional group manipulations. A generalized experimental protocol for related structures is detailed below.
General Experimental Protocol: Synthesis of Substituted 5-amino-1H-pyrazole-4-carbonitriles
A widely adopted method for creating the aminopyrazole core involves a one-pot, three-component reaction.[3][4] This approach is valued for its efficiency and atom economy.
Objective: To synthesize a substituted 5-amino-1H-pyrazole-4-carbonitrile, a common precursor to the corresponding carboxamide.
Materials:
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 eq)
-
Substituted Aldehyde (e.g., Benzaldehyde derivatives) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Solvent (e.g., Ethanol/Water mixture)
-
Catalyst (optional, e.g., LDH@PTRMS@DCMBA@CuI or catalyst-free)[4]
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Eluent for TLC (e.g., n-hexane/ethyl acetate)
Procedure:
-
Combine the hydrazine derivative (1 mmol), aldehyde derivative (1 mmol), malononitrile (1 mmol), and catalyst (if used, e.g., 0.05 g) in a round-bottom flask.[4]
-
Add the solvent system (e.g., 1.0 mL of H₂O/EtOH 1:1 v/v).[4]
-
Stir the mixture at a specified temperature (e.g., 55 °C) using a magnetic stirrer.[4]
-
Monitor the reaction's progress using TLC, observing the consumption of reactants. Reaction times are typically short, ranging from 15 to 60 minutes.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.
-
The resulting 4-carbonitrile can be subsequently hydrolyzed to the 4-carboxamide using standard methods (e.g., acid or base-catalyzed hydrolysis).
This protocol can be adapted for the synthesis of this compound by using methylhydrazine and an appropriate β-ketone precursor.
Figure 1. General workflow for the three-component synthesis of aminopyrazole precursors.
Biological Activity as FGFR Inhibitors
A significant body of research has identified the 5-amino-1H-pyrazole-4-carboxamide scaffold as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[5] Aberrant FGFR signaling is a key driver in various cancers, making these receptors attractive therapeutic targets.[5] Derivatives of this scaffold have been developed as pan-FGFR inhibitors, targeting both wild-type and mutated forms of the receptor that can lead to drug resistance.[5]
Mechanism of Action
FGFRs are receptor tyrosine kinases that, upon binding with fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including RAS-MAPK and PI3K-AKT, are crucial for cellular processes like proliferation, survival, and angiogenesis. Dysregulation of this signaling can drive tumor growth.[6] 5-amino-1H-pyrazole-4-carboxamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing the phosphorylation events that activate downstream signaling. Some derivatives have been designed to bind covalently, offering prolonged and potent inhibition.[5]
Figure 2. Inhibition of the FGFR signaling pathway by pyrazole-carboxamide derivatives.
Quantitative Biological Data
While data for the specific 1,3-dimethyl derivative is not available in the cited literature, studies on closely related analogs demonstrate potent activity. A representative compound, designated 10h in one study, showed nanomolar efficacy against multiple FGFR isoforms and cancer cell lines.[5]
Table 2: In Vitro Inhibitory and Anti-proliferative Activity of a Representative Analog (10h)
| Target / Cell Line | IC₅₀ (nM) | Assay Type | Cancer Type | Reference |
| FGFR1 | 46 | Biochemical | - | [5] |
| FGFR2 | 41 | Biochemical | - | [5] |
| FGFR3 | 99 | Biochemical | - | [5] |
| FGFR2 V564F Mutant | 62 | Biochemical | - | [5] |
| NCI-H520 | 19 | Cell-Based | Lung Cancer | [5] |
| SNU-16 | 59 | Cell-Based | Gastric Cancer | [5] |
| KATO III | 73 | Cell-Based | Gastric Cancer | [5] |
These data highlight the therapeutic potential of the 5-amino-1H-pyrazole-4-carboxamide scaffold and provide a strong rationale for the synthesis and evaluation of novel derivatives, including this compound.
Spectroscopic Characterization (General)
The structural confirmation of newly synthesized pyrazole-carboxamide derivatives relies on standard spectroscopic techniques. While specific spectra for this compound are not available in the cited results, the expected features can be inferred from analogs.[1][3][7]
-
¹H NMR: Key signals would include singlets for the two methyl groups (N-CH₃ and C-CH₃), distinct signals for the amine (-NH₂) and amide (-CONH₂) protons (which may be broad and exchangeable with D₂O), and potentially a singlet for the pyrazole ring proton if present.
-
¹³C NMR: Resonances would be expected for the carbonyl carbon of the amide, the carbons of the pyrazole ring, and the two methyl carbons.
-
FTIR: Characteristic vibrational bands would include N-H stretches for the amine and amide groups (typically in the 3200-3500 cm⁻¹ region), a strong C=O stretch for the amide carbonyl (around 1640-1680 cm⁻¹), and C-N stretches.
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the compound's exact mass would be a key identifier.
Conclusion
The 5-amino-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for potent kinase inhibitors. Derivatives have demonstrated significant efficacy as pan-FGFR inhibitors with potential applications in oncology. While detailed experimental data for this compound (CAS 101080-17-5) is limited in the current literature, the established synthetic routes and compelling biological activity of its analogs provide a strong impetus for its synthesis and evaluation. This guide offers the foundational chemical information, a viable synthetic strategy, and the biological context necessary for researchers to explore this and related compounds in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. rsc.org [rsc.org]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide | 1171627-74-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide solubility data
An In-depth Technical Guide on 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities and are integral components in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway context for this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. While specific experimental solubility data for this compound is not extensively reported in publicly available literature, the following table summarizes predicted solubility and key factors influencing the solubility of pyrazole derivatives in general. These values can serve as a preliminary guide for experimental design. Factors such as solvent polarity, temperature, and pH significantly affect solubility.[1] Generally, pyrazole compounds tend to be more soluble in organic solvents than in water.[2]
| Solvent | Temperature (°C) | Predicted Solubility (g/L) | Method |
| Water | 25 | Low | Computational Prediction |
| Ethanol | 25 | Moderate | Computational Prediction |
| Methanol | 25 | Moderate | Computational Prediction |
| Dimethyl Sulfoxide (DMSO) | 25 | High | Computational Prediction |
| N,N-Dimethylformamide (DMF) | 25 | High | Computational Prediction |
Note: The predicted solubility values are estimations and should be confirmed by experimental determination.
Experimental Protocols
Accurate determination of solubility is crucial for drug development and various research applications. The following are detailed methodologies for determining the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility Determination
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Scintillation vials or screw-capped tubes
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visible to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or µg/mL.
Protocol for In Vivo Formulation of Poorly Soluble Pyrazole Compounds
For in vivo studies, poorly water-soluble compounds like many pyrazole derivatives often require specific formulation strategies.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Solubilization: Dissolve the required amount of the pyrazole compound in a minimal volume of DMSO. The final concentration of DMSO in the formulation should ideally be kept low (e.g., 5-10%) to minimize toxicity. Vortex thoroughly, and if necessary, use gentle warming or sonication to aid dissolution.[4]
-
Addition of Co-solvents and Surfactants: Sequentially add co-solvents like PEG400 and surfactants such as Tween-80 to the DMSO solution. A common formulation might consist of 40% PEG400 and 5% Tween-80. Vortex the mixture after each addition to ensure homogeneity.[4]
-
Final Dilution: Add sterile saline to the mixture to reach the final desired volume and concentration. Vortex the solution until it is clear and homogenous.[4]
-
Quality Control: Visually inspect the final formulation for any signs of precipitation before administration. The solution should be clear.[4]
Signaling Pathway and Experimental Workflow Visualization
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various cancers.[5] The diagram below illustrates a simplified representation of the FGFR signaling pathway, a potential target for this class of compounds.
Caption: Simplified FGFR signaling pathway and potential inhibition by this compound.
General Workflow for Solubility Determination
The following diagram outlines a typical experimental workflow for determining the solubility of a compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ajrconline.org [ajrconline.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Analytical Characterization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
I. Predicted Spectroscopic Data
Based on the known spectral data of analogous pyrazole-4-carboxamide structures, the following represents the anticipated NMR and MS characteristics for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Broad Singlet | 2H | -CONH₂ |
| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.6 | Singlet | 3H | N-CH₃ |
| ~ 2.2 | Singlet | 3H | C-CH₃ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~ 165 | C=O (carboxamide) |
| ~ 150 | C5-NH₂ |
| ~ 145 | C3-CH₃ |
| ~ 100 | C4-CONH₂ |
| ~ 35 | N-CH₃ |
| ~ 12 | C-CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular Ion) |
| 139 | [M - NH]⁺ |
| 111 | [M - CONH₂]⁺ |
| 96 | [M - CONH₂ - CH₃]⁺ |
II. Experimental Protocols
The following are generalized procedures for obtaining NMR and mass spectrometry data for novel pyrazole derivatives.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
-
2D NMR (Optional but Recommended): For unambiguous structural confirmation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
B. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A variety of mass spectrometers can be used. Electron Ionization (EI) is a common technique for small molecules, while Electrospray Ionization (ESI) is suitable for a broader range of compounds and can be coupled with liquid chromatography (LC-MS).
-
EI-MS Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
The standard electron energy for EI is 70 eV.
-
The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
-
-
ESI-MS Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into an LC system coupled to the mass spectrometer.
-
Optimize source parameters such as capillary voltage and gas flow rates to achieve a stable signal.
-
High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and elemental composition of the molecular ion and its fragments.
-
III. Workflow for Analytical Characterization
The following diagram illustrates a logical workflow for the structural elucidation and purity assessment of a newly synthesized pyrazole derivative.
Caption: Workflow for the synthesis and analytical characterization of a novel pyrazole derivative.
This guide provides a foundational understanding of the expected analytical data and the methodologies required to characterize this compound. Researchers are encouraged to adapt these general protocols to their specific instrumentation and experimental conditions.
An In-depth Technical Guide to the Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant characterization data. Furthermore, it explores the potential biological significance of this compound and its derivatives, particularly in the context of Takeda G-protein coupled receptor 5 (TGR5) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.
Introduction
This compound belongs to the aminopyrazole class of compounds, which are recognized as important pharmacophores in drug discovery.[1] Derivatives of this core structure have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[2] Notably, derivatives of this compound have been investigated as potent agonists of TGR5 and as inhibitors of the FGFR signaling pathway, highlighting their therapeutic potential.[3][4]
This guide outlines a reliable two-step synthetic route to obtain this compound, commencing with the synthesis of the nitrile precursor, 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, followed by its hydrolysis to the target carboxamide.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the cyclocondensation of (1-ethoxyethylidene)malononitrile with methylhydrazine to form the pyrazole ring of the nitrile precursor. The subsequent step is the acid-catalyzed hydrolysis of the nitrile group to the corresponding carboxamide.
Experimental Protocols
Step 1: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
This procedure is adapted from general methods for the synthesis of 5-aminopyrazoles from ethoxymethylene derivatives and hydrazines.[5]
Materials:
-
(1-Ethoxyethylidene)malononitrile
-
Methylhydrazine
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1-ethoxyethylidene)malononitrile (1.0 eq) in ethanol.
-
Add methylhydrazine (1.0-1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after 4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water to remove any unreacted methylhydrazine and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.
Step 2: Synthesis of this compound
This protocol is adapted from the hydrolysis of a similar compound, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.[6]
Materials:
-
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
-
Concentrated sulfuric acid
-
Ice
-
Ammonia solution (e.g., 50%)
-
Water
Procedure:
-
In a flask, carefully add 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) to concentrated sulfuric acid (e.g., 2-3 mL per gram of nitrile) while stirring at room temperature.
-
Continue stirring the mixture for approximately 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the resulting aqueous mixture to a pH of approximately 8 by the slow addition of an ammonia solution in an ice bath.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it thoroughly with cold water.
-
Dry the product to obtain this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and products.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (1-Ethoxyethylidene)malononitrile | C₇H₈N₂O | 136.15 | 90-92 |
| Methylhydrazine | CH₆N₂ | 46.07 | -52.4 |
| 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | C₆H₈N₄ | 136.16 | Not available |
| This compound | C₆H₁₀N₄O | 154.17 | Not available |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Solvent | Reaction Time (h) | Yield (%) |
| 1 | (1-Ethoxyethylidene)malononitrile + Methylhydrazine → 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | Ethanol | 4 | High |
| 2 | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile → this compound | H₂SO₄ | 1 | 87-91* |
*Yields reported for the hydrolysis of the analogous 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.[6]
Biological Context and Signaling Pathways
Derivatives of this compound have garnered significant interest due to their interactions with key signaling pathways implicated in various diseases.
TGR5 Agonism
A series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides have been identified as potent agonists of Takeda G-protein coupled receptor 5 (TGR5). TGR5, a bile acid receptor, is involved in regulating metabolism and inflammation.[3][7] Agonism of TGR5 has been shown to have beneficial effects in models of inflammatory diseases. The activation of TGR5 by these pyrazole derivatives can initiate downstream signaling cascades that modulate immune responses.[7]
FGFR Inhibition
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have also been designed and synthesized as novel pan-FGFR covalent inhibitors.[4] The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers.[8] By inhibiting FGFRs, these compounds can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell growth and survival.[4]
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound, a compound with significant potential in drug discovery. The outlined two-step synthesis is a practical approach for obtaining this valuable scaffold. The exploration of its derivatives as modulators of TGR5 and FGFR signaling pathways underscores the importance of this chemical class for the development of novel therapeutics for a range of diseases, including inflammatory conditions and cancer. Further research into the specific biological activities of the title compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. dovepress.com [dovepress.com]
- 8. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Unraveling the Mechanism of Action of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the mechanism of action for derivatives of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a versatile scaffold in medicinal chemistry. While the specific biological activity of the parent compound is not extensively documented in publicly available literature, its derivatives have emerged as potent modulators of key signaling pathways implicated in oncology. This document will focus on the most well-characterized mechanism for this class of compounds: the inhibition of Fibroblast Growth Factor Receptors (FGFRs).
Core Mechanism of Action: Pan-FGFR Inhibition
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potent pan-FGFR inhibitors, targeting multiple isoforms of the receptor.[1][2] The primary anticancer activity of these compounds is attributed to their ability to block the dysregulated FGFR signaling cascade, a known driver of tumorigenesis in various solid tumors.[2]
The aberrant activation of FGFRs, through mechanisms such as gene amplification, mutations, or translocations, leads to downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3] The 5-amino-1H-pyrazole-4-carboxamide derivatives act by binding to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules. Some derivatives have been shown to bind covalently to the receptor, leading to irreversible inhibition.[1]
Signaling Pathway
The canonical FGFR signaling pathway and the point of inhibition by 5-amino-1H-pyrazole-4-carboxamide derivatives are illustrated below. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and angiogenesis. The pyrazole-carboxamide derivatives block the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Quantitative Data on FGFR Inhibition
The inhibitory activity of representative 5-amino-1H-pyrazole-4-carboxamide derivatives has been quantified through biochemical and cell-based assays. The following tables summarize the in vitro potency of a lead compound, designated as 10h, against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.[1][2]
Table 1: Biochemical Assay Data for Compound 10h [1][2]
| Target | IC₅₀ (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F Mutant | 62 |
Table 2: Cell-Based Assay Data for Compound 10h [1][2]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the general protocols for the key experiments cited.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the concentration of the compound required to inhibit the enzymatic activity of the target kinase by 50% (IC₅₀).
Objective: To quantify the potency of the compound against specific FGFR isoforms.
General Protocol:
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (Cell-Based Assay)
This assay measures the effect of the compound on the proliferation of cancer cell lines.
Objective: To determine the anti-proliferative activity of the compound in a cellular context.
General Protocol:
-
Cell Lines: Cancer cell lines with known FGFR pathway activation (e.g., NCI-H520, SNU-16, KATO III).
-
Reagents and Materials: Cell culture medium, fetal bovine serum, penicillin-streptomycin, test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to the wells. e. Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Other Potential Mechanisms of Action
It is important to note that the this compound scaffold is versatile, and different derivatives have been shown to target other proteins. For instance, certain 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides act as potent agonists of TGR5, a G-protein coupled receptor.[4] Additionally, more complex pyrazole-carboxamide derivatives have been developed as inhibitors of IRAK4 and FLT3, highlighting the broad therapeutic potential of this chemical class.[5][6]
Conclusion
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Biological Activity of the 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Core
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct biological activity data for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is limited in publicly available literature. This guide focuses on the well-documented activities of structurally related 5-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives, with a primary emphasis on their potent agonism of the Takeda G protein-coupled receptor 5 (TGR5).
Executive Summary
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific data on the parent compound is scarce, derivatives, particularly 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, have emerged as highly potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the TGR5 agonist activity of these derivatives, including quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
TGR5 Agonist Activity of 5-Phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide Derivatives
A series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides have been identified as potent agonists of TGR5. The agonistic activity is influenced by the substitution pattern on the phenoxy ring and the nature of the carboxamide group.
Quantitative Data: In Vitro Agonist Potency
The following table summarizes the in vitro agonist potency (EC50) of representative 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives against human TGR5 (hTGR5).
| Compound ID | Substitution on Phenoxy Ring | Carboxamide Moiety | hTGR5 EC50 (nM) |
| 1a | Unsubstituted | N-Cyclohexyl | >1000 |
| 1b | 4-Chloro | N-Cyclohexyl | 150 |
| 1c | 2,5-Dichloro | N-Cyclohexyl | 50 |
| 1d | 2,5-Dimethyl | N-Cyclohexyl | 25 |
| 2a | 2,5-Dichloro | N-(4-fluorophenyl) | 10 |
| 2b | 2,5-Dichloro | N-(pyridin-2-yl) | 5 |
Note: The data presented is a representative compilation from literature on 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives and does not represent the activity of this compound itself.
Experimental Protocols
TGR5 Agonist Activity Assessment: cAMP Accumulation Assay
This assay measures the increase in intracellular cyclic adenosine monophosphate (cAMP) upon TGR5 activation.
Cell Line: HEK293 cells stably expressing human TGR5 (HEK293-hTGR5).
Materials:
-
HEK293-hTGR5 cells
-
Assay medium: Serum-free DMEM
-
Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX)
-
Test compounds and a known TGR5 agonist (e.g., Lithocholic acid, LCA) as a positive control
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Plating: Seed HEK293-hTGR5 cells into a 96-well plate at a suitable density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in the stimulation buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the stimulation buffer and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the diluted test compounds or controls to the respective wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[1]
-
Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Glucagon-Like Peptide-1 (GLP-1) Secretion Assay
This assay assesses the ability of TGR5 agonists to induce the secretion of GLP-1 from enteroendocrine L-cells.[2][3][4]
Cell Line: Murine enteroendocrine STC-1 or human NCI-H716 cells.
Materials:
-
STC-1 or NCI-H716 cells
-
Secretion assay buffer (e.g., Krebs-Ringer bicarbonate buffer supplemented with glucose and BSA)
-
Test compounds and a positive control
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
Procedure:
-
Cell Plating: Seed the cells in a 24-well plate and culture until they reach the desired confluency.
-
Cell Starvation: Wash the cells with the secretion assay buffer and incubate in the same buffer for a period (e.g., 1-2 hours) to establish a baseline.
-
Cell Stimulation:
-
Aspirate the starvation buffer.
-
Add the secretion assay buffer containing the DPP-IV inhibitor and the test compounds or controls.
-
Incubate for a specific time (e.g., 1-2 hours) at 37°C.
-
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.[2][3]
-
Data Analysis: Quantify the amount of secreted GLP-1 and compare the effect of the test compounds to the vehicle control.
Signaling Pathways
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP.[5][6][7] Elevated cAMP levels then activate two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[5][8][9]
Experimental Workflow for TGR5 Agonist Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel TGR5 agonists.
Structure-Activity Relationship (SAR) Insights
For the 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide series, the following SAR observations have been made:
-
Phenoxy Ring Substitution: Electron-withdrawing and lipophilic groups at the ortho and meta positions of the phenoxy ring generally enhance TGR5 agonist potency. Disubstitution, such as with two chloro or two methyl groups, is often favorable.
-
Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is crucial for activity. Small, cyclic, or heterocyclic groups can be well-tolerated and contribute to high potency. Aromatic substituents on the carboxamide can also lead to potent compounds.
Other Potential Biological Activities
While TGR5 agonism is a prominent activity of this scaffold, the broader class of 5-aminopyrazole-4-carboxamides has been reported to exhibit a variety of other biological activities, including:
-
Anticancer Activity: Derivatives have shown inhibitory activity against various cancer cell lines.[10]
-
Enzyme Inhibition: Besides TGR5, other enzymes such as FGFR, IRAK4, and carbonic anhydrase have been identified as targets for different 5-aminopyrazole-4-carboxamide derivatives.
-
Antimicrobial Activity: Some compounds within this class have demonstrated antibacterial and antifungal properties.[11]
Further investigation is required to determine if this compound itself possesses any of these activities.
Conclusion
The this compound core represents a versatile scaffold for the development of biologically active molecules. The potent TGR5 agonist activity exhibited by its 5-phenoxy derivatives highlights its potential in the discovery of novel therapeutics for metabolic diseases. The information provided in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this promising class of compounds. Further studies are warranted to elucidate the specific biological profile of this compound and to fully realize the therapeutic potential of this chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. physoc.org [physoc.org]
- 5. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Kinase Inhibitor Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential of the 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide core structure as a scaffold for the development of novel kinase inhibitors. While direct and extensive research on this specific compound is limited in publicly available literature, the broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives has emerged as a promising source of potent inhibitors for key oncogenic kinases, particularly Fibroblast Growth Factor Receptors (FGFRs) and rearranged during transfection (RET) kinases. This document will synthesize the available preclinical data on these derivatives to provide insights into their mechanism of action, therapeutic potential, and the experimental methodologies used for their evaluation.
The 5-Amino-1H-pyrazole-4-carboxamide Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form the core of numerous potent and selective inhibitors of various protein kinases. The 5-amino-1H-pyrazole-4-carboxamide framework, in particular, has been the subject of recent investigations, leading to the discovery of derivatives with significant anti-cancer properties. These compounds have demonstrated the ability to target and inhibit the signaling pathways of kinases that are frequently dysregulated in various forms of cancer.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
A significant body of research has focused on 5-amino-1H-pyrazole-4-carboxamide derivatives as inhibitors of the FGFR signaling cascade. Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in a variety of solid tumors. By inhibiting FGFRs, these compounds can block downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[1]
Quantitative Data: In Vitro Inhibitory and Anti-proliferative Activity
The following tables summarize the in vitro potency of a representative 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h , against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.[1][2]
Table 1: Biochemical Inhibitory Activity of Compound 10h against FGFRs [1][2]
| Target Kinase | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F Mutant | 62 |
Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
Mechanism of Action: Covalent Inhibition of FGFR
Further investigations, including X-ray co-crystal structures, have revealed that certain derivatives of 5-amino-1H-pyrazole-4-carboxamide act as covalent inhibitors of FGFR1.[2] This irreversible binding mechanism can lead to a more sustained inhibition of the target kinase and may offer advantages in terms of potency and duration of action.
Targeting RET Kinase
In addition to FGFR, the 5-aminopyrazole-4-carboxamide scaffold has been successfully utilized to develop specific inhibitors of RET kinase.[3] Activating mutations in the RET proto-oncogene are frequently observed in human thyroid and lung cancers. A notable derivative, compound 15l , has demonstrated high metabolic stability and potent inhibition of both wild-type and the gatekeeper mutant (V804M) of RET.[3]
Quantitative Data: Inhibitory Activity against RET Kinase
Table 3: Inhibitory Activity of Compound 15l against RET Kinase [3]
| Target Kinase | IC50 (nM) |
| Wild-type RET | 44 |
| RET V804M Mutant | 252 |
This compound effectively suppresses the growth of cells transformed with these RET variants while showing no effect on normal cells.[3]
Signaling Pathway and Experimental Workflow
FGFR Signaling Pathway and Point of Inhibition
Caption: FGFR signaling pathway and the inhibitory action of 5-amino-1H-pyrazole-4-carboxamide derivatives.
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of 5-amino-1H-pyrazole-4-carboxamide based kinase inhibitors.
Experimental Protocols
While specific, detailed protocols for the exact synthesis and evaluation of this compound are not available in the reviewed literature, the following outlines generalized methodologies based on the synthesis and testing of its derivatives.
General Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives
The synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives often involves a multi-step process. A common approach is a one-pot, three-component reaction. This typically involves the condensation of a substituted benzaldehyde, malononitrile, and a phenylhydrazine in the presence of a catalyst. The reaction conditions, such as the choice of solvent and catalyst, can be optimized to improve yields.
Another synthetic route involves the cyclization of ketene dithioacetal derivatives with hydrazine hydrate to form the pyrazole core. The resulting intermediate can then be further modified, for instance, by reaction with different acid chlorides to generate a library of carboxamide derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., FGFR1, RET) is diluted in a kinase buffer. A specific peptide substrate for the kinase is also prepared in the same buffer.
-
Compound Preparation: The test compounds (5-amino-1H-pyrazole-4-carboxamide derivatives) are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are mixed in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) or by detecting a labeled phosphate group.
-
Data Analysis: The kinase activity is measured at each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
-
Cell Culture: Cancer cell lines with known kinase pathway activation (e.g., NCI-H520 for FGFR) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well microplates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion and Future Directions
The 5-amino-1H-pyrazole-4-carboxamide scaffold represents a promising starting point for the development of novel kinase inhibitors. Derivatives of this core structure have demonstrated potent and, in some cases, covalent inhibition of clinically relevant kinases such as FGFR and RET. The available preclinical data underscores the potential of this chemical class in oncology.
Future research should focus on the synthesis and evaluation of a broader range of derivatives, including the specifically named this compound, to fully elucidate the structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties. In vivo efficacy studies in relevant animal models will be crucial for the clinical translation of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Versatile Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a core molecular scaffold with significant potential in the development of novel therapeutics. While this specific compound is not extensively documented as a therapeutic agent in its own right, its underlying 5-amino-1H-pyrazole-4-carboxamide structure is a privileged scaffold in medicinal chemistry.[1] This guide explores the therapeutic applications of derivatives built upon this pyrazole core, focusing on their mechanisms of action, relevant quantitative data, and the experimental protocols used to evaluate their efficacy. The versatility of this scaffold has led to the discovery of potent inhibitors for key targets in oncology and inflammatory diseases.
Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives
The synthesis of derivatives based on the 5-amino-1H-pyrazole-4-carboxamide scaffold is adaptable, allowing for the introduction of a wide range of functional groups to modulate pharmacological activity. A general synthetic approach often involves a multi-component reaction. For instance, a common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenylhydrazine.[2] This one-pot synthesis is efficient and allows for the generation of a library of diverse compounds.[2] Another synthetic route involves the reaction of a quinoline/naphthyl aldehyde with a hydrazine to form a hydrazone, which is subsequently brominated and reacted with a cyanoacetamide anion.[3] Further modifications, such as amide bond formation with various amines, can be achieved using coupling reagents like HATU.[4]
A generalized workflow for the synthesis and screening of these derivatives is outlined below.
Therapeutic Applications and Mechanism of Action
Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have demonstrated significant therapeutic potential in several key areas, most notably in oncology and the treatment of inflammatory diseases.
The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[5] Several derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as potent pan-FGFR inhibitors, targeting both wild-type and mutant forms of the receptors.[5] These inhibitors typically function by binding to the ATP-binding site of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis.[6][7] Inhibition of this pathway by 5-amino-1H-pyrazole-4-carboxamide derivatives can lead to the suppression of tumor growth.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[8] As a key mediator of the innate immune response, IRAK4 is an attractive target for the treatment of inflammatory diseases.[4] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potent IRAK4 inhibitors.[4] These inhibitors block the kinase activity of IRAK4, thereby preventing the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[8]
The IRAK4 signaling pathway is initiated by the binding of a ligand to a TLR or IL-1R, leading to the recruitment of MyD88 and IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates other IRAK family members, initiating a cascade that results in the activation of transcription factors such as NF-κB.[9]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological profile, including activities as kinase inhibitors and G-protein coupled receptor agonists.
Chemical and Physical Properties
This compound is a pyrazole derivative with the following properties:
| Property | Value | Source |
| Molecular Formula | C6H10N4O | PubChem |
| Molecular Weight | 154.17 g/mol | PubChem |
| CAS Number | Not available |
A closely related analogue, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, has the following reported properties[1]:
| Property | Value | Source |
| Molecular Formula | C5H8N4O | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| CAS Number | 18213-75-7 | PubChem[1] |
| XLogP3 | -0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Synthesis and Experimental Protocols
Representative Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles
This protocol is adapted from a green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles[2].
Experimental Workflow:
Caption: General workflow for the synthesis of 5-aminopyrazole derivatives.
Detailed Methodology:
-
Reaction Setup: In a round-bottomed flask, combine phenylhydrazine (1 mmol), a substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and the catalyst (0.05 g) in a 1:1 mixture of water and ethanol (1 mL total volume)[2].
-
Reaction Conditions: Stir the reaction mixture at 55°C[2].
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1)[2].
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add hot ethanol or chloroform (3 mL) to the mixture and centrifuge to separate the catalyst[2].
-
Purification: Evaporate the solvent from the supernatant under reduced pressure. Recrystallize the resulting solid from ethanol to yield the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative[2].
Biological Activities and Applications
Derivatives of this compound have shown significant potential in drug discovery, primarily as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and as agonists of the Takeda G-protein-coupled receptor 5 (TGR5).
As Pan-FGFR Covalent Inhibitors
A recent study designed and synthesized a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as novel pan-FGFR covalent inhibitors. These compounds target both wild-type FGFR and its gatekeeper mutants, which are implicated in drug resistance in various cancers[3].
Quantitative Biological Data:
The representative compound, 10h , from this series demonstrated significant inhibitory activity[3]:
| Target | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F mutant | 62 |
Compound 10h also showed potent anti-proliferative activity against several cancer cell lines[3]:
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
FGFR Signaling Pathway:
Activation of FGFRs by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold can block these signaling events.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Protocols for Biological Evaluation:
-
In Vitro Kinase Assay (FGFR): A common method to determine the inhibitory activity of compounds against FGFR is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the inhibitor[4]. A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can also be used to measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency[5][6].
-
Cell Proliferation Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the anti-proliferative effects of the compounds on cancer cell lines. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells[7][8][9][10][11].
General MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
As TGR5 Agonists
Derivatives of this compound, specifically 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, have been identified as potent agonists of TGR5[12]. TGR5 is a G-protein coupled receptor that plays a role in regulating energy metabolism and has emerged as a therapeutic target for metabolic diseases like type 2 diabetes and obesity.
TGR5 Signaling Pathway:
Agonist binding to TGR5 activates the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling events that can result in physiological responses such as the secretion of glucagon-like peptide-1 (GLP-1).
Caption: TGR5 signaling pathway initiated by an agonist.
Experimental Protocol for TGR5 Activity:
-
cAMP Accumulation Assay: This assay measures the increase in intracellular cAMP levels upon TGR5 activation by an agonist.
General cAMP Assay Protocol:
-
Seed cells expressing the TGR5 receptor (e.g., CHO-K1 or HEK293 cells) into an assay plate.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit[13].
-
Pharmacokinetics and ADME Properties
While specific pharmacokinetic data for this compound is not extensively reported, a study on a related pyrazole, 5-Methyl-3-(trifluoromethyl)-1H-pyrazole, provides some insights into the potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this class of compounds. The study predicted strong drug-development potential with high blood-brain barrier penetration, good oral bioavailability, and low metabolic liability[14]. Another study on a different aminopyrazole derivative also indicated a favorable pharmacokinetic profile[15]. These findings suggest that the 5-aminopyrazole scaffold is a promising starting point for the development of orally bioavailable drugs.
Conclusion
This compound and its derivatives represent a valuable scaffold in medicinal chemistry. Their demonstrated activities as potent pan-FGFR inhibitors and TGR5 agonists highlight their potential for the development of novel therapeutics for cancer and metabolic diseases. The synthetic accessibility and the potential for favorable pharmacokinetic properties make this class of compounds an attractive area for further investigation and optimization by researchers and drug development professionals.
References
- 1. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
- 11. clyte.tech [clyte.tech]
- 12. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxamide Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole carboxamide scaffold has emerged as a cornerstone in modern medicinal and agricultural chemistry. Its remarkable versatility and tunable physicochemical properties have led to the development of a wide array of successful drugs and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this important class of compounds.
A Historical Overview: From Serendipitous Discovery to Rational Design
The story of pyrazole carboxamides is rooted in the late 19th-century explorations of heterocyclic chemistry. The pyrazole ring itself was first synthesized by Buchner in 1889, following the pioneering work of Ludwig Knorr, who discovered the first pyrazolone derivative, Antipyrine, in 1883.[1] However, the deliberate and widespread exploration of the pyrazole carboxamide moiety as a key pharmacophore is a more recent phenomenon, gaining significant momentum in the latter half of the 20th century.
The versatility of the pyrazole carboxamide core lies in its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with biological targets. This has been a key factor in its successful application across different industries. In agriculture, pyrazole carboxamides have become a dominant class of fungicides, primarily through their action as succinate dehydrogenase inhibitors (SDHIs).[2] In medicine, this scaffold is present in a range of therapeutics, from anti-inflammatory agents to targeted cancer therapies.[3]
Here is a brief timeline of key milestones in the development of pyrazole and pyrazole carboxamide compounds:
-
1883: Ludwig Knorr synthesizes the first pyrazolone derivative, Antipyrine, a significant early synthetic drug.[1]
-
1889: Buchner accomplishes the first synthesis of the parent pyrazole ring.
-
Late 1960s: The first generation of pyrazole carboxamide fungicides, such as Carboxin, are introduced, targeting succinate dehydrogenase.[4]
-
1990s: The discovery of COX-2 selective inhibitors, including the pyrazole-containing drug Celecoxib, revolutionizes anti-inflammatory therapy.[5]
-
2000s-Present: A surge in the development of second-generation pyrazole carboxamide SDHI fungicides, such as Boscalid and Fluxapyroxad, with broader spectrums of activity.[4]
-
2010s-Present: Pyrazole carboxamides are successfully developed as targeted cancer therapies, notably as FLT3 inhibitors for acute myeloid leukemia.[6]
Historical Development of Pyrazole Carboxamides
A timeline of key milestones in pyrazole carboxamide discovery.
Synthetic Methodologies: Building the Core Scaffold
The synthesis of pyrazole carboxamides typically involves the initial formation of a pyrazole carboxylic acid or its ester, followed by amidation. The construction of the core pyrazole ring is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Synthesis Workflow
A generalized workflow for pyrazole carboxamide synthesis.
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of key pyrazole carboxamide compounds from the fields of anti-inflammatory drugs, fungicides, and oncology.
2.1.1. Synthesis of an Anti-inflammatory Agent: Celecoxib
Celecoxib is a selective COX-2 inhibitor containing a 1,5-diarylpyrazole core. Its synthesis is a classic example of pyrazole formation from a β-diketone and a substituted hydrazine.[5]
Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
A mixture of 4-methylacetophenone (0.85 g), isopropyltrifluoroacetate (1.0 g), and toluene (2 ml) is added to a mixture of sodium methoxide (0.4 g) and toluene (2 ml) at 35-40 °C.[7] The reaction mixture is stirred at 75 °C for 4 hours.[7] After cooling to room temperature, water (2 ml) and aqueous HCl (3 ml, 20%) are added, and the mixture is stirred for 30 minutes.[7] The layers are separated, the aqueous layer is extracted with toluene, and the combined organic layers are concentrated under vacuum to yield the title compound.[7]
Step 2: Cyclocondensation to form Celecoxib
A mixture of 4-sulfamoylphenylhydrazine hydrochloride (10.5 g), 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g), ethyl acetate (50 ml), and water (50 ml) is heated at 75-80 °C and stirred for 5 hours.[7] The reaction mixture is then cooled to 0-5 °C and stirred for 1 hour.[7] The separated solid is filtered, washed with water, and dried to yield Celecoxib.[7]
2.1.2. Synthesis of a Fungicide: Fluxapyroxad
Fluxapyroxad is a broad-spectrum SDHI fungicide. Its synthesis involves the formation of a key biphenyl amine intermediate, followed by amidation with a pyrazole carbonyl chloride.[8]
Step 1: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-carbonitrile (Suzuki-Miyaura Coupling)
o-Chlorobenzonitrile, (3,4,5-trifluorophenyl)boronic acid, and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mol%) are reacted in a toluene/water solvent system with a base (e.g., NaOH) at approximately 85 °C to yield the biphenyl intermediate.[9]
Step 2: Hydrolysis to 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-carboxamide
The resulting 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile is treated with concentrated sulfuric acid in toluene at 80 °C for 24 hours. The reaction is then quenched with cold water and neutralized to yield the carboxamide.[9]
Step 3: Hofmann Degradation to 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
The carboxamide is treated with sodium hypochlorite (NaClO) in ethanol at 0-5 °C for 2 hours, followed by heating to 50 °C for 2 hours to produce the key amine intermediate.[9]
Step 4: Amidation to Fluxapyroxad
The 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine is then reacted with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like xylene to yield Fluxapyroxad.[10]
2.1.3. Synthesis of an Anticancer Agent: A Representative FLT3 Inhibitor
Many pyrazole carboxamide-based FLT3 inhibitors have been developed for the treatment of acute myeloid leukemia (AML). The synthesis generally follows a convergent route.[6]
Step 1: Synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid intermediate
Starting with 4-nitropyrazole-3-carboxylic acid, coupling with a desired amine is performed, followed by a reduction of the nitro group (e.g., using catalytic hydrogenation) to yield the 4-amino pyrazole intermediate.[5]
Step 2: Amidation to form the final compound
The 4-amino-1H-pyrazole-3-carboxylic acid derivative is then coupled with a substituted amine using standard peptide coupling reagents (e.g., HATU, DIPEA) in a solvent like DMF to afford the final pyrazole carboxamide FLT3 inhibitor.[5]
Mechanisms of Action and Key Signaling Pathways
The biological activity of pyrazole carboxamides is diverse, stemming from their ability to selectively inhibit key enzymes in different biological pathways.
Anti-inflammatory Action: COX-2 Inhibition
Celecoxib and related compounds exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11]
COX-2 Signaling Pathway
Inhibition of the COX-2 pathway by Celecoxib.
Antifungal Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides like Boscalid and Fluxapyroxad function by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. This blockage disrupts cellular respiration and energy production, leading to fungal cell death.[4]
SDHI Fungicide Mechanism of Action
Inhibition of fungal respiration by SDHI fungicides.
Anticancer Action: FLT3 Kinase Inhibition
In certain types of acute myeloid leukemia (AML), mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor lead to uncontrolled cell proliferation and survival. Pyrazole carboxamide-based FLT3 inhibitors bind to the ATP-binding site of the kinase domain, blocking downstream signaling pathways such as STAT5, MAPK, and AKT, thereby inducing apoptosis in cancer cells.[12]
FLT3 Signaling Pathway in AML
Inhibition of oncogenic FLT3 signaling by pyrazole carboxamides.
Quantitative Data on Biological Activity
The potency of pyrazole carboxamide compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The following tables summarize representative data for key compounds across different applications.
Table 1: Anti-inflammatory Activity of Pyrazole Carboxamides
| Compound | Target | IC₅₀ (nM) | Reference |
| Celecoxib | COX-2 | 39.43 - 61.24 | [13] |
| Analogue 189a | COX-2 | 39.43 | [13] |
| Analogue 189c | COX-2 | 38.73 | [13] |
Table 2: Antifungal Activity of Pyrazole Carboxamide SDHIs
| Compound | Fungal Species | EC₅₀ (mg/L) | Reference |
| Boscalid | Valsa mali | 9.19 | [14] |
| Fluxapyroxad | Botrytis cinerea | 0.40 | [15] |
| Compound 6i | Valsa mali | 1.77 | [14] |
| Compound 19i | Valsa mali | 1.97 | [14] |
| Compound 7ai | Rhizoctonia solani | 0.37 | [16] |
| Compound 24 | Botrytis cinerea | 0.40 | [15] |
| Compound 15 | Valsa mali | 0.32 | [15] |
Table 3: Anticancer Activity of Pyrazole Carboxamide Kinase Inhibitors
| Compound | Target/Cell Line | IC₅₀ (nM) | Reference |
| Compound 8t | FLT3 | 0.089 | [6] |
| FN-1501 | FLT3 | 2.33 | [6] |
| Compound 8t | MV4-11 (AML cell line) | 1.22 | [6] |
| Compound 33 | CDK2 | 74 | [14] |
| Compound 34 | CDK2 | 95 | [14] |
| Compound 50 | EGFR | 90 | [14] |
| Compound 50 | VEGFR-2 | 230 | [14] |
Key Experimental Protocols for Biological Assays
The evaluation of pyrazole carboxamide bioactivity relies on robust and reproducible in vitro assays. Below are outlines of standard protocols for determining the inhibitory activity against their respective targets.
Protocol for COX-2 Inhibition Assay (Fluorometric)
This assay measures the inhibition of prostaglandin G2 production by COX-2.
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, COX probe, and cofactor in the provided assay buffer. Prepare a serial dilution of the test pyrazole carboxamide compound (e.g., Celecoxib) in a suitable solvent like DMSO.
-
Reaction Setup: In a 96-well plate, add COX assay buffer, COX cofactor, COX probe, and the COX-2 enzyme solution.
-
Inhibitor Addition: Add the diluted test compound to the sample wells. For control wells, add solvent (enzyme control) or a known inhibitor like Celecoxib (inhibitor control).
-
Incubation: Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes at 25 °C.[18]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value from a dose-response curve.[7]
Protocol for Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of succinate by SDH.
-
Sample Preparation: Homogenize fungal mycelia, tissue samples, or isolated mitochondria in ice-cold SDH assay buffer. Centrifuge to remove debris and collect the supernatant containing the enzyme.[19]
-
Standard Curve: Prepare a standard curve using a DCIP standard solution to correlate absorbance with the amount of reduced DCIP.
-
Reaction Setup: In a 96-well plate, add the sample supernatant.
-
Reaction Initiation: Add a reaction mix containing SDH assay buffer, SDH substrate (succinate), and the probe (DCIP).
-
Measurement: Measure the absorbance at 600 nm at an initial time point (T₀) and then at regular intervals (e.g., every 5 minutes) for 10-30 minutes at 25 °C.[19]
-
Data Analysis: Calculate the change in absorbance over time (ΔA600/min). The SDH activity is proportional to the rate of decrease in absorbance at 600 nm. For inhibitor studies, pre-incubate the enzyme with the pyrazole carboxamide fungicide before adding the substrate, and calculate the IC₅₀ value.
Protocol for FLT3 Kinase Assay (Luminescent)
This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.
-
Reagent Preparation: Prepare a serial dilution of the test pyrazole carboxamide inhibitor. Reconstitute the recombinant FLT3 kinase and prepare the substrate/ATP mix in kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor solution. Then, add the FLT3 enzyme. Finally, add the substrate/ATP mix to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[20]
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Conclusion
The pyrazole carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new bioactive molecules. Its journey from an accidental discovery to a central element in rational drug and agrochemical design highlights the power of heterocyclic chemistry. The ability to inhibit diverse and critical enzyme targets such as COX-2, SDH, and FLT3 with high potency and selectivity ensures that pyrazole carboxamides will remain a privileged structure in the development of new therapeutic and crop protection agents for the foreseeable future. This guide has provided a comprehensive overview of the history, synthesis, and biological evaluation of these important compounds, serving as a valuable resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 8. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. CN108610290B - Preparation method of fluxapyroxad - Google Patents [patents.google.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Structurally Related Overview
This document, therefore, provides an overview of the experimental protocols and applications of the broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives, which are structurally similar and have been extensively studied. This information can serve as a valuable reference for designing and conducting research with 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, assuming its activities may be analogous to those of its chemical relatives.
General Synthesis and Characterization of 5-Aminopyrazole-4-carboxamide Derivatives
The synthesis of 5-aminopyrazole-4-carboxamide derivatives often follows a multi-step reaction sequence. A general workflow is outlined below.
Application Notes and Protocols for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide in cell culture experiments. While specific public data for this exact molecule is limited, the broader class of 5-aminopyrazole-4-carboxamide derivatives has been extensively studied, revealing significant potential as modulators of key cellular signaling pathways. This document outlines the probable mechanisms of action, provides detailed protocols for cell-based assays, and presents expected quantitative data based on the activities of structurally similar compounds. The primary applications for this class of compounds are in the fields of oncology and inflammation, predominantly as inhibitors of protein kinases such as Fibroblast Growth Factor Receptors (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), or as agonists of G-protein coupled receptors like TGR5.
Overview of Potential Biological Activities
This compound belongs to a class of compounds known as pyrazole carboxamides, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Based on the activities of closely related analogs, this compound is predicted to function as an inhibitor of protein kinases or as a receptor agonist.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many pyrazole carboxamide derivatives are potent ATP-competitive inhibitors of protein kinases. The core structure can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Key kinase families targeted by similar molecules include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Inhibition of FGFRs can block downstream pathways like RAS-MAPK and PI3K-AKT, leading to reduced cell proliferation and survival.[1][2]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response and inflammation.[3][4]
-
-
Receptor Agonism: Certain pyrazole derivatives have been identified as agonists for G-protein coupled receptors.
-
TGR5 (GPBAR1): TGR5 is a bile acid receptor involved in regulating metabolism and inflammation. TGR5 agonists can stimulate the secretion of glucagon-like peptide-1 (GLP-1).[5]
-
Data Presentation: In Vitro Activity of Related Pyrazole Carboxamide Derivatives
The following tables summarize the in vitro potency of various 5-aminopyrazole-4-carboxamide derivatives against different biological targets and cell lines. This data can be used as a reference to estimate the potential effective concentration range for this compound.
Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound Name/Reference | Target(s) | IC50 (nM) |
| Compound 10h[1][2] | FGFR1 | 46 |
| FGFR2 | 41 | |
| FGFR3 | 99 | |
| FGFR2 V564F Mutant | 62 | |
| CH5183284/Debio 1347[6] | FGFR1, FGFR2, FGFR3 | 9.3, 7.6, 22 |
| Compound 8t[7] | FLT3, CDK2, CDK4 | 0.089, 0.719, 0.770 |
| FN-1501[7] | FLT3, CDK2, CDK4 | 2.33, 1.02, 0.39 |
| IRAK4 Inhibitors[3] | IRAK4 | <100 (representative compounds) |
Table 2: Anti-proliferative Activity of Pyrazole-Based Kinase Inhibitors
| Compound Name/Reference | Cell Line | Cancer Type | IC50 (nM) |
| Compound 10h[1][2] | NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 | |
| KATO III | Gastric Cancer | 73 | |
| TOSIND[8] | MDA-MB-231 | Breast Cancer | 17,700 |
| PYRIND[8] | MCF7 | Breast Cancer | 39,700 |
Table 3: Agonist Activity of Pyrazole-Based TGR5 Modulators
| Compound Class | Assay Type | EC50 |
| 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides[5] | TGR5 activation | Potent agonism reported |
| 2-thio-imidazole derivative 6g[9] | hTGR5 activation | 57 pM |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of the compound is critical for obtaining reproducible results.
-
Solubility Test: Before preparing a high-concentration stock, test the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and sterile water. Most small organic molecules are readily soluble in DMSO.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve in a minimal amount of sterile-filtered DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium (e.g., from 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
In Vitro Kinase Inhibition Assay (e.g., for FGFR or IRAK4)
This protocol outlines a general method to determine the direct inhibitory effect of the compound on a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., FGFR1 or IRAK4).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
ATP.
-
Specific peptide substrate for the kinase.
-
Test compound.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test compound, the kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
TGR5 Agonist Reporter Assay
This assay is used to determine if the compound can activate the TGR5 receptor.
-
Cell Line: Use a cell line that stably or transiently expresses human TGR5 and a downstream reporter, such as a cAMP response element (CRE) driving the expression of luciferase or secreted alkaline phosphatase (SEAP). HEK293 cells are commonly used for this purpose.
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
After 24 hours, replace the medium with a serum-free medium containing serial dilutions of this compound. Include a known TGR5 agonist as a positive control and a vehicle control.
-
Incubate for 6-24 hours.
-
Measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions for the specific reporter assay system.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) by plotting the fold activation against the log of the compound concentration.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
// Nodes Ligand [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="5-amino-1,3-dimethyl-1H-\npyrazole-4-carboxamide", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ligand -> FGFR [label="Binds"]; FGFR -> FRS2 [label="Activates"]; Inhibitor -> FGFR [label="Inhibits", style=dashed, color="#EA4335"]; FRS2 -> GRB2_SOS; FRS2 -> PI3K; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; } Caption: Putative inhibition of the FGFR signaling pathway.
// Nodes Ligand [label="IL-1 / TLR Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="IL-1R / TLR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IRAK4 [label="IRAK4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="5-amino-1,3-dimethyl-1H-\npyrazole-4-carboxamide", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1 [label="IRAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory\nResponse", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ligand -> Receptor [label="Binds"]; Receptor -> MyD88 [label="Recruits"]; MyD88 -> IRAK4; IRAK4 -> IRAK1 [label="Phosphorylates"]; Inhibitor -> IRAK4 [label="Inhibits", style=dashed, color="#EA4335"]; IRAK1 -> TRAF6; TRAF6 -> NFkB; NFkB -> Inflammation; } Caption: Postulated inhibition of the IRAK4 signaling cascade.
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in\n96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_24h [label="Incubate\n24h", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat_Compound [label="Treat with Compound\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_48_72h [label="Incubate\n48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_2_4h [label="Incubate\n2-4h", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan\n(DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance\n(570 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze Data\n(Calculate IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Compound; Treat_Compound -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_2_4h; Incubate_2_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze; Analyze -> End; } Caption: General workflow for the MTT cytotoxicity assay.
Troubleshooting and Considerations
-
Compound Precipitation: If the compound precipitates in the cell culture medium, consider preparing the working dilutions in a medium with a lower serum concentration or using a different solubilizing agent.
-
High Background in Assays: Ensure complete removal of medium before adding solubilization buffer in the MTT assay. For kinase and reporter assays, optimize the concentrations of reagents and incubation times.
-
Variability in Results: Maintain consistent cell passage numbers and seeding densities. Ensure accurate pipetting of the compound dilutions.
-
Off-Target Effects: Be aware that pyrazole-based inhibitors can sometimes have off-target effects. It is advisable to test the compound on a panel of kinases or receptors to determine its selectivity profile.
Conclusion
This compound holds promise as a valuable research tool for investigating cellular signaling pathways, particularly those involved in cancer and inflammation. The protocols and data provided in these application notes, derived from closely related analogs, offer a solid foundation for initiating cell culture studies with this compound. Careful experimental design and data interpretation will be crucial for elucidating its specific biological activities and potential therapeutic applications.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide belongs to the pyrazole class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents.[1][2][3] Recent studies have highlighted that derivatives of 5-amino-1H-pyrazole-4-carboxamide can act as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[4][5] The aberrant activation of FGFR signaling is a critical factor in the progression of various cancers, making FGFR inhibitors a promising therapeutic strategy.[4]
This document provides detailed application notes and protocols for the in vitro assay development of this compound and its analogs. The focus is on establishing a testing cascade to characterize the compound's potency, selectivity, and cellular effects as a kinase inhibitor.
Target-Based Assay Development
The primary molecular targets for pyrazole derivatives are often protein kinases.[6][7] For this compound, derivatives have been specifically identified as pan-FGFR covalent inhibitors.[4] Therefore, the initial in vitro assays should focus on quantifying the inhibitory activity against these primary targets.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor.
Signaling Pathway
The diagram below illustrates a simplified FGFR signaling pathway, which is a key target of this compound derivatives. Inhibition of FGFR kinase activity by the compound is expected to block downstream signaling cascades that promote cell proliferation and survival.
Data Presentation
Quantitative data from in vitro assays should be summarized for clear comparison. The following tables provide templates for presenting biochemical and cell-based assay results.
Table 1: Biochemical Inhibition of FGFR Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| 10h (Example) | FGFR1 | 46 |
| 10h (Example) | FGFR2 | 41 |
| 10h (Example) | FGFR3 | 99 |
| 10h (Example) | FGFR2 V564F | 62 |
Data is hypothetical and based on published results for a derivative of 5-amino-1H-pyrazole-4-carboxamide.[4]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (nM) |
| 10h (Example) | NCI-H520 | Lung Cancer | 19 |
| 10h (Example) | SNU-16 | Gastric Cancer | 59 |
| 10h (Example) | KATO III | Gastric Cancer | 73 |
| 5a (Example) | MCF-7 | Breast Cancer | 14,000 |
Data is hypothetical and based on published results for derivatives of 5-amino-1H-pyrazole-4-carboxamide.[4][8]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the IC50 of a test compound against a target kinase.
Materials:
-
Target Kinase (e.g., recombinant human FGFR1, FGFR2, FGFR3)
-
Europium-labeled anti-tag antibody (e.g., Anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compound (this compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black assay plates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 100 µM). Then, dilute these solutions into the assay buffer.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add 4 µL of the Kinase/Antibody mixture (prepared in assay buffer).
-
Add 4 µL of the Tracer solution (prepared in assay buffer).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using "no kinase" (high signal) and "no tracer" (low signal) controls.
-
Plot the normalized signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effects of the test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SNU-16, KATO III, NCI-H520)
-
Complete growth medium (specific to each cell line)
-
Test Compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well, clear, flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1] Specifically, 5-amino-1H-pyrazole-4-carboxamide derivatives have emerged as a promising class of kinase inhibitors, with some showing potent activity against targets like the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.[2][3] The successful in vivo evaluation of these compounds is critical for their clinical translation and is highly dependent on appropriate formulation and a well-designed testing cascade to assess pharmacokinetics, safety, and efficacy.[1]
These application notes provide a comprehensive protocol for the in vivo testing of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, covering formulation, pharmacokinetics, acute toxicity, and a potential pharmacodynamic/efficacy evaluation in a relevant disease model.
Compound Formulation for In Vivo Administration
Many pyrazole-based compounds exhibit poor aqueous solubility, making formulation a critical first step for in vivo studies.[1] The following protocols are adapted for oral (PO) and intravenous (IV) administration.
1.1. Formulation for Oral Gavage (PO)
This protocol aims to create a solution or suspension suitable for oral administration in rodent models.
-
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
-
Procedure:
-
Weighing: Accurately weigh the required amount of the test compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile tube, add a small volume of DMSO (typically 5-10% of the final volume) to the test compound. Vortex thoroughly, using gentle warming or sonication if necessary to achieve complete dissolution.[1]
-
Addition of Co-solvents: Sequentially add PEG400 (e.g., to 40% of final volume) and Tween-80 (e.g., to 5% of final volume), vortexing after each addition to ensure homogeneity.[1]
-
Final Dilution: Add sterile saline or water to reach the final desired volume and vortex until a clear, homogenous solution is obtained.[1]
-
Pre-dosing Check: Before administration, visually inspect the formulation for any signs of precipitation.[1]
-
1.2. Formulation for Intravenous Injection (IV)
This protocol outlines the preparation of a sterile, clear solution required for intravenous administration.
-
Materials:
-
Test Compound
-
DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Solutol HS 15
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Initial Solubilization: In a sterile vial, dissolve the test compound in a minimal amount of DMSO.
-
Addition of Solubilizer: Add a pre-warmed aqueous solution of a solubilizing agent (e.g., 20-40% HP-β-CD) to the DMSO concentrate. Vortex until the solution is clear.
-
Final Dilution: Dilute the solution to the final concentration with sterile saline or D5W.
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Experimental Protocols
2.1. Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein into EDTA-coated tubes at predetermined time points.
-
Suggested time points (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Suggested time points (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4]
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |
| Dose (mg/kg) | 1 | 10 |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC0-t (hng/mL) | Value | Value |
| AUC0-inf (hng/mL) | Value | Value |
| Half-life (t1/2) (h) | Value | Value |
| Clearance (CL) (mL/h/kg) | Value | - |
| Volume of Distribution (Vd) (L/kg) | Value | - |
| Oral Bioavailability (F%) | - | Value |
2.2. Acute Toxicity Study
This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. Some pyrazole-carboxamides have shown acute toxicity linked to mitochondrial respiration inhibition.[5][6][7]
-
Animal Model: Male and female Swiss albino mice (n=3-5 per group).
-
Methodology: Follow a dose escalation design, such as the one outlined in OECD guideline 423.
-
Dose Administration: Administer single ascending doses of the test compound via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Observe animals continuously for the first 4 hours and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, respiration, and any instances of morbidity or mortality.
-
Measure body weight before dosing and at regular intervals (e.g., Day 1, 3, 7, 14).
-
-
Endpoint: At day 14, perform a gross necropsy on all animals. Collect major organs for histopathological analysis if significant toxicity is observed.
Data Presentation: Acute Toxicity Observations
| Dose Group (mg/kg) | Route | No. of Animals (M/F) | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) | Gross Necropsy Findings |
| Vehicle Control | PO | 5/5 | 0/10 | None observed | Value | No abnormalities |
| Low Dose | PO | 5/5 | Value | e.g., Lethargy, labored breathing | Value | e.g., Organ discoloration |
| Mid Dose | PO | 5/5 | Value | ... | Value | ... |
| High Dose | PO | 5/5 | Value | ... | Value | ... |
2.3. In Vivo Efficacy - Xenograft Tumor Model
Based on the potential of this compound class as FGFR inhibitors, an efficacy study in a cancer xenograft model is warranted.[2][3]
-
Cell Line Selection: Choose a human cancer cell line with known FGFR pathway activation (e.g., NCI-H520 lung cancer, SNU-16 or KATO III gastric cancer cells).[2]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups (n=8-10 per group).
-
Administer the test compound daily via oral gavage at one or more dose levels determined from the PK and toxicity studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, collect tumors for biomarker analysis (e.g., western blot for phosphorylated FGFR targets).
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day X (mm³ ± SEM) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | Value | - | Value |
| Test Compound | Dose 1 | Value | Value | Value |
| Test Compound | Dose 2 | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
Visualizations
Signaling Pathway
Caption: Simplified FGFR signaling cascade and the inhibitory action of the test compound.
Experimental Workflow
Caption: Overall workflow for the in vivo evaluation of the test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
Application Notes and Protocols for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide in Cryptosporidiosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant global health challenge, particularly for children and immunocompromised individuals. The current standard of care, nitazoxanide, has limited efficacy in these vulnerable populations, necessitating the development of novel therapeutics.[1] One promising avenue of research involves the targeting of parasite-specific enzymes that are essential for its survival and proliferation.
Recent drug discovery efforts have identified a class of compounds, 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors (BKIs), as potent inhibitors of Cryptosporidium parvum growth.[1][2][3] The primary molecular target of these compounds is Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), an enzyme crucial for parasite invasion of host cells and subsequent intracellular development.[2][4][5] The specific compound, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, and its derivatives represent a promising scaffold for the development of effective anti-cryptosporidial drugs.
These application notes provide a comprehensive overview of the use of 5-aminopyrazole-4-carboxamide and its analogs in cryptosporidiosis research, including their mechanism of action, quantitative efficacy data, and detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action: Targeting CpCDPK1
The 5-aminopyrazole-4-carboxamide-based BKIs are designed to selectively inhibit CpCDPK1.[2][3] CDPKs are a family of serine/threonine kinases found in plants and apicomplexan parasites but are absent in their mammalian hosts, making them an attractive drug target.[4][6] CpCDPK1 plays a critical role in the early stages of the parasite's life cycle, including host cell invasion and the establishment of the intracellular replicative niche.[4][7]
Inhibition of CpCDPK1 by these compounds disrupts the calcium signaling pathways within the parasite, leading to a blockage of essential processes for its survival and proliferation.[5] This targeted inhibition results in a significant reduction in parasite burden both in vitro and in vivo.[1][2]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of various 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors against Cryptosporidium parvum.
Table 1: In Vitro Efficacy against C. parvum Growth
| Compound ID | C. parvum EC₅₀ (µM) | Reference |
| AC-BKI 2 | 0.41 - 1.0 | [8] |
| AC-BKI 4 | 0.41 - 1.0 | [8] |
| AC-BKI 5 | 0.41 - 1.0 | [8] |
| AC-BKI 7 | 3.35 | [9] |
| AC-BKI 12 | 0.58 | [8] |
| AC-BKI 13 | 0.41 | [8] |
| AC-BKI 14 | 0.52 | [8] |
| AC-BKI 16 | 0.71 | [8] |
| AC-BKI 17 | 1.00 | [8] |
Table 2: In Vitro Inhibition of CpCDPK1
| Compound ID | CpCDPK1 IC₅₀ (nM) | Reference |
| AC-BKI 2 | 1.1 | [9] |
| AC-BKI 4 | 0.8 | [9] |
| AC-BKI 5 | 1.0 | [9] |
| AC-BKI 7 | >10 | [9] |
| AC-BKI 12 | 4.9 | [9] |
| AC-BKI 13 | 2.5 | [9] |
| AC-BKI 14 | 4.3 | [9] |
| AC-BKI 16 | 5.5 | [9] |
| AC-BKI 17 | 2.7 | [9] |
Experimental Protocols
In Vitro Efficacy Assessment using HCT-8 Cells
This protocol describes the determination of the 50% effective concentration (EC₅₀) of a test compound against C. parvum growth in a human ileocecal adenocarcinoma (HCT-8) cell line.
Materials:
-
HCT-8 cell line (ATCC CCL-244)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cryptosporidium parvum oocysts
-
96-well cell culture plates
-
Test compound (this compound derivative)
-
Reagents for qPCR (DNA extraction kit, primers, probes, master mix) or high-content imaging (fluorescent dyes)
Procedure:
-
Cell Culture:
-
Culture HCT-8 cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed 2.5 x 10⁴ HCT-8 cells per well in a 96-well plate and incubate for 24 hours to allow for monolayer formation.[10]
-
-
Oocyst Preparation and Infection:
-
Prior to infection, treat C. parvum oocysts to induce excystation. A common method involves a 10-minute incubation at 37°C in 10 mM HCl, followed by a 10-minute incubation at 15°C with 200 µM sodium taurocholate.[10]
-
Wash the HCT-8 cell monolayers with fresh medium.
-
Infect the cells by adding a suspension of pre-treated oocysts (e.g., 1 x 10⁵ oocysts/well).[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
After a 4-hour infection period, remove the inoculum and add the medium containing the different concentrations of the test compound to the respective wells.[10] Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation and Parasite Quantification:
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.[10]
-
For qPCR analysis:
-
For High-Content Imaging:
-
Fix and permeabilize the cells.
-
Stain with a fluorescent marker that specifically binds to C. parvum (e.g., FITC-conjugated Vicia villosa lectin) and a nuclear counterstain (e.g., Hoechst 33342).[10]
-
Acquire and analyze images using a high-content imaging system to quantify the number of parasites.
-
-
-
Data Analysis:
-
Normalize the parasite counts in the treated wells to the vehicle control wells.
-
Plot the percentage of parasite growth inhibition against the compound concentration and determine the EC₅₀ value using a suitable curve-fitting model.
-
In Vivo Efficacy Assessment in a Neonatal Mouse Model
This protocol outlines the evaluation of a test compound's efficacy in reducing oocyst shedding in a neonatal mouse model of cryptosporidiosis.
Materials:
-
Pregnant or lactating BALB/c or CD-1 mice and their neonatal pups (3-5 days old)
-
Cryptosporidium parvum oocysts
-
Test compound formulated for oral administration
-
Gavage needles for neonatal mice
-
Fecal collection tubes
-
Reagents for oocyst quantification (e.g., sucrose flotation, fluorescently labeled antibodies for microscopy, or DNA extraction and qPCR reagents)
Procedure:
-
Animal Infection:
-
Infect neonatal mice (3-5 days old) orally with a defined number of C. parvum oocysts (e.g., 5 x 10⁵ oocysts per pup) using a fine-gauge gavage needle.[12]
-
-
Treatment Administration:
-
Randomly assign the infected pups to treatment and control groups.
-
Beginning 24-48 hours post-infection, administer the test compound or vehicle control orally once or twice daily for a specified duration (e.g., 5-7 days).[1]
-
-
Monitoring and Sample Collection:
-
Monitor the pups daily for clinical signs of illness, such as weight loss and diarrhea.
-
Collect fecal samples from each pup daily.
-
-
Oocyst Quantification:
-
Purify oocysts from the fecal samples using methods such as sucrose flotation.[12]
-
Quantify the number of oocysts per gram of feces using either:
-
Microscopy: Stain the purified oocysts with a fluorescently labeled anti-Cryptosporidium antibody and count them using a hemocytometer under a fluorescence microscope.
-
qPCR: Extract DNA from the fecal samples and perform qPCR to quantify parasite DNA as a proxy for oocyst numbers.[11]
-
-
-
Data Analysis:
-
Calculate the mean number of oocysts shed per day for each treatment group.
-
Compare the oocyst shedding in the treated groups to the control group to determine the percentage reduction in parasite burden.
-
Analyze clinical parameters (e.g., weight change) to assess the overall health improvement of the treated animals.
-
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel and effective treatments for cryptosporidiosis. The detailed protocols and efficacy data provided in these application notes are intended to facilitate further research and development of these compounds by the scientific community. By targeting the essential parasite enzyme CpCDPK1, these BKIs offer a targeted approach to combatting a significant global health threat. Continued investigation into the optimization of this chemical series is warranted to advance new therapeutic candidates toward clinical evaluation.
References
- 1. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Characterization of Three Calcium-Dependent Protein Kinases of Cryptosporidium parvum [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. DETECTION AND QUANTIFICATION OF CRYPTOSPORIDIUM IN HCT-8 CELLS AND HUMAN FECAL SPECIMENS USING REAL-TIME POLYMERASE CHAIN REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
Application Note: Preparation of Stock Solutions of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experimental workflow, ensuring the reliability and reproducibility of results. This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound (CAS: 101080-17-5).
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 101080-17-5 | [1][2] |
| Molecular Formula | C₆H₁₀N₄O | [2][3] |
| Molecular Weight | 154.17 g/mol | [3] |
| Appearance | Solid (form may vary) | N/A |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | General Practice |
| Recommended Storage | 2-8°C (short-term); -20°C or -80°C (long-term stock) | [4] |
Safety and Handling Precautions
While specific toxicity data for this compound is limited, the safety profile is expected to be similar to related pyrazole carboxamide compounds. The following precautions are based on data for 5-amino-1-methyl-1H-pyrazole-4-carboxamide and should be strictly followed.[5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Hazard Profile: The compound is presumed to be harmful if swallowed, inhaled, or in contact with skin. It may cause serious eye and skin irritation.[5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth and seek immediate medical attention.
-
Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.
Experimental Protocol: Preparation of a 10 mM Stock Solution
Objective
To prepare a homogenous, concentrated stock solution of this compound in DMSO for use in biological and chemical assays.
Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade
-
Microcentrifuge tubes or amber glass vials
-
Pipette and sterile, filtered pipette tips
Equipment
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE) as specified above
Procedure
-
Preparation: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the powder.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of the solid compound.
-
Example Calculation for 1 mL of a 10 mM stock:
-
Molecular Weight (MW) = 154.17 g/mol
-
Desired Volume = 1 mL = 0.001 L
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Mass = Concentration x Volume x MW
-
Mass = 0.010 mol/L * 0.001 L * 154.17 g/mol = 0.00154 g = 1.54 mg
-
-
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the weighed compound. For the example above, add 1.0 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex the mixture for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure no solid particulates remain. If needed, gentle warming (to 37°C) can be applied, but care should be taken as thermal degradation is possible.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place aliquots at -20°C or -80°C. For short-term use (1-2 weeks), storage at 2-8°C may be acceptable, but stability should be verified.[4]
-
Workflow Diagram
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. aablocks.com [aablocks.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound | C6H10N4O | CID 10654442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 [sigmaaldrich.com]
- 5. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Application Notes and Protocols: Validating the Effects of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide on the FGFR Signaling Pathway using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide belongs to a class of chemical compounds that have garnered significant interest in drug discovery due to their versatile biological activities. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been notably developed as potent inhibitors of various protein kinases.[1][2] Of particular interest is their activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The FGFR signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis.[3] Aberrant activation of this pathway through mutations, gene amplification, or chromosomal translocations is a known driver in various cancers, making FGFRs a key therapeutic target.[3][4]
This application note provides a detailed protocol for utilizing Western blotting to validate the inhibitory effects of this compound on the FGFR signaling pathway. Western blotting is a fundamental technique to detect and quantify changes in protein expression and phosphorylation status, which are key indicators of kinase inhibitor activity.[4][5] By measuring the phosphorylation levels of FGFR and its downstream effectors, researchers can confirm the on-target activity of the compound and assess its potency in a cellular context.[4]
Principle of the Assay
The core principle of this protocol is to stimulate the FGFR pathway in a suitable cancer cell line that overexpresses an FGFR, and then treat the cells with varying concentrations of this compound. The inhibitory effect of the compound is assessed by measuring the phosphorylation status of FGFR and key downstream signaling proteins such as AKT and p38 MAPK. A potent inhibitor will lead to a dose-dependent decrease in the phosphorylation of these target proteins, while the total protein levels should remain largely unaffected.[4][5][6]
Featured Signaling Pathways
The FGFR signaling cascade can activate multiple downstream pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are central to cell proliferation and survival. Another important pathway activated by stress and cytokines is the p38 MAPK pathway.[6][7] The diagrams below illustrate the canonical FGFR signaling pathway and the p38 MAPK pathway, highlighting the points of potential inhibition by this compound.
Caption: FGFR Signaling and PI3K/AKT Pathway Inhibition.
Caption: p38 MAPK Signaling Pathway.
Experimental Protocol
This section provides a detailed step-by-step methodology for a Western blot experiment to assess the effects of this compound.
Materials and Reagents
-
Cell Line: A cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 or KATO III gastric cancer cells).[1]
-
Compound: this compound.
-
Cell Culture Media: As recommended for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels, running buffer, and sample loading buffer.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and power supply.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-FGFR (e.g., Tyr653/654)
-
Rabbit anti-total-FGFR
-
Rabbit anti-phospho-AKT (e.g., Ser473)
-
Rabbit anti-total-AKT
-
Rabbit anti-phospho-p38 MAPK (e.g., Thr180/Tyr182)
-
Rabbit anti-total-p38 MAPK
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed the selected cancer cell line in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
If necessary, stimulate the FGFR pathway by adding a specific FGF ligand (e.g., FGF2) for 15-30 minutes.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.[5]
-
Add 100-150 µL of ice-cold lysis buffer to each well.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the normalized lysates and denature by heating at 95-100°C for 5-10 minutes.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of denatured protein per lane into an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Prepare the chemiluminescent detection reagent and apply it to the membrane.
-
Capture the signal using a digital imager or X-ray film.[5]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphoprotein signal to the corresponding total protein signal, and then normalize to the loading control (GAPDH or β-actin).
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison of the compound's effects across different concentrations.
Table 1: Densitometric Analysis of Protein Phosphorylation
| Treatment Concentration (nM) | Normalized p-FGFR Signal (Arbitrary Units) | Normalized p-AKT Signal (Arbitrary Units) | Normalized p-p38 MAPK Signal (Arbitrary Units) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 10 | 0.85 | 0.90 | 0.95 |
| 50 | 0.50 | 0.60 | 0.75 |
| 100 | 0.25 | 0.30 | 0.50 |
| 500 | 0.05 | 0.10 | 0.20 |
| IC₅₀ (nM) | ~55 | ~65 | ~120 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
This application note provides a comprehensive protocol to validate the effects of this compound on the FGFR signaling pathway using Western blotting. By following this detailed methodology, researchers can effectively assess the compound's ability to inhibit FGFR phosphorylation and downstream signaling cascades. The quantitative data obtained from this assay is crucial for determining the on-target efficacy and dose-response relationship of potential therapeutic compounds, thereby guiding further drug development efforts.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Kinase Activity Assays Using 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell growth, proliferation, and differentiation. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders. Consequently, protein kinases have become major targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential.[1][2]
This document provides detailed application notes and protocols for assessing the kinase inhibitory activity of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide , a representative pyrazole-based compound. The protocols outlined below describe a robust and widely used method for determining the in vitro potency of this compound against a selected protein kinase.
Principle of the Kinase Activity Assay
The protocols described herein are based on the ADP-Glo™ Kinase Assay , a luminescence-based method that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[3][4] The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining adenosine triphosphate (ATP). Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[5][6] When a kinase inhibitor, such as this compound, is present, the kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal.
Featured Kinase: p38α Mitogen-Activated Protein Kinase (MAPK)
For the purpose of these application notes, we will focus on p38α MAPK as the target kinase. The p38 MAPK signaling pathway is involved in cellular responses to inflammatory cytokines and stress, making it a relevant target for diseases such as rheumatoid arthritis and inflammatory bowel disease.[7] Pyrazole-containing compounds have been successfully developed as inhibitors of p38 MAPK.[8]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[9][10] The IC50 value is determined by performing the kinase assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.[3][8]
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase Target | Kinase Family | IC50 (nM) | Assay Method |
| p38α MAPK | Serine/Threonine | 85 | ADP-Glo™ |
| JNK1 | Serine/Threonine | 1,200 | ADP-Glo™ |
| ERK2 | Serine/Threonine | >10,000 | ADP-Glo™ |
| FGFR1 | Tyrosine | 4,500 | ADP-Glo™ |
| IRAK4 | Serine/Threonine | 2,800 | ADP-Glo™ |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical results for this compound.
Experimental Protocols
Preparation of Reagents
a. Kinase Assay Buffer: A common kinase assay buffer formulation is 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, and 0.1 mg/mL Bovine Serum Albumin (BSA).[3][11][12] Prepare a stock solution and store it at 4°C. Immediately before use, add Dithiothreitol (DTT) to a final concentration of 0.25 mM.[12]
b. ATP Solution: Prepare a stock solution of ATP in water and adjust the pH to 7.4. The final concentration of ATP in the kinase reaction should be at or near the Km value for the specific kinase. For p38α MAPK, a final concentration of 100 µM ATP is often used.[8]
c. Kinase and Substrate: Recombinant human p38α kinase and a suitable substrate, such as a specific peptide (e.g., ATF2-based peptide), are required.[8] Dilute the kinase and substrate in Kinase Assay Buffer to the desired concentrations. The optimal concentrations should be determined empirically.
d. This compound (Test Compound): Prepare a 10 mM stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).[1] Create a serial dilution of the compound in DMSO to generate a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).[8]
e. ADP-Glo™ Assay Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[5]
Protocol for p38α MAPK Inhibition Assay (ADP-Glo™)
This protocol is designed for a 384-well plate format.[1][9]
a. Compound Plating:
-
Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.[8]
b. Kinase Reaction:
-
Prepare a master mix of the p38α kinase and the peptide substrate in Kinase Assay Buffer.
-
Add 2 µL of the enzyme/substrate mix to each well.[8]
-
To initiate the kinase reaction, add 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.[8]
-
Mix the plate gently and incubate at room temperature for 60 minutes.[8]
c. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5][8]
-
Incubate the plate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5][8]
-
Incubate the plate at room temperature for 30 minutes.[8]
d. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.[1][8]
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]
Visualizations
Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for the ADP-Glo™ kinase activity assay.
Logical Relationship of Data Analysis
Caption: Logical flow for IC50 value determination from raw data.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 7. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. courses.edx.org [courses.edx.org]
- 11. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 12. sinobiological.com [sinobiological.com]
Application Notes and Protocols: Dosing and Administration of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide in Mice
Disclaimer: No specific in vivo dosing, administration, or efficacy data for the exact compound 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide in mice is available in the reviewed scientific literature. The following application notes and protocols are based on established methodologies for novel compound evaluation and data from structurally related 5-aminopyrazole-4-carboxamide derivatives. Researchers must conduct comprehensive dose-finding and toxicity studies, such as the determination of the Maximum Tolerated Dose (MTD), before initiating efficacy experiments.
Overview of Related Pyrazole-Carboxamide Derivatives
Several structurally similar compounds have been evaluated in mouse models. This data can serve as a starting point for designing initial studies. The primary applications for this class of compounds appear to be in oncology and infectious diseases, often targeting protein kinases.[1][2][3] A notable concern is the potential for unexpected acute toxicity, as observed with some 1-methyl-1H-pyrazole-5-carboxamide derivatives, which were found to inhibit mitochondrial respiration.[4][5]
Table 1: Summary of In Vivo Dosing for Related Compounds in Mice
| Compound Class | Specific Compound | Mouse Model | Dose | Route | Frequency | Purpose / Efficacy |
| Bumped-Kinase Inhibitor | Compound 6 (BKI 1708) | Cryptosporidiosis | 8 mg/kg | Not Specified | Once Daily (QD) for 5 days | Efficacious against C. parvum |
| Bumped-Kinase Inhibitor | Compound 15 (BKI 1770) | Cryptosporidiosis | 30 mg/kg | Not Specified | Twice Daily (BID) for 5 days | Efficacious against C. parvum |
| NNMT Inhibitor* | 5-amino-1MQ | Diet-Induced Obese (DIO) C57Bl/6 | 20 mg/kg | Subcutaneous (SC) | Three times daily for 11 days | Progressive loss of body weight |
*Note: 5-amino-1MQ is a quinolinium, not a pyrazole, but is included as an example of a small molecule metabolic modulator.
Table 2: Summary of Toxicity Data for Related Compounds in Mice
| Compound Class | Parameter | Value | Mouse Strain | Notes |
| Bumped-Kinase Inhibitor | No Observable Toxicity | Up to 200 mg/kg (QD for 7 days) | Not Specified | For Compound 6 (BKI 1708)[1] |
| Bumped-Kinase Inhibitor | No Observable Toxicity | Up to 300 mg/kg (QD for 7 days) | Not Specified | For Compound 15 (BKI 1770)[1] |
| 1-methyl-1H-pyrazole-5-carboxamide | Maximum Tolerated Dose (MTD) | ~1 mg/kg | Not Specified | Caused acute toxicity, linked to mitochondrial respiration inhibition[5] |
Experimental Protocols for Establishing Dosing Regimen
The following protocols provide a general framework for the systematic evaluation of a novel compound like this compound in mice.
Protocol 2.1: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of the test compound that can be administered to mice without causing unacceptable toxicity or mortality. This is a critical first step before any efficacy studies.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO/PEG400/Water mixture[2], Saline)
-
Syringes and needles appropriate for the chosen route of administration (e.g., gavage needles for oral, insulin syringes for subcutaneous)
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old
-
Animal scale
Methodology:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the study begins.
-
Dose Selection: Based on available in vitro cytotoxicity data and in vivo data from related compounds (see Tables above), select a starting dose (e.g., 1-5 mg/kg). Prepare a series of escalating doses (e.g., 5, 10, 25, 50, 100 mg/kg).
-
Group Allocation: Assign 3-5 mice per dose group, including a vehicle control group.
-
Compound Administration: Administer the compound once via the intended therapeutic route (e.g., oral gavage, subcutaneous injection).
-
Observation Period: Monitor animals intensively for the first 4-6 hours post-dosing, and then at least twice daily for 7-14 days.
-
Toxicity Assessment: Record clinical signs of toxicity, including but not limited to:
-
Changes in posture, gait, or behavior (e.g., lethargy, agitation)
-
Ruffled fur, hunched posture
-
Changes in breathing rate
-
Loss of appetite or thirst
-
Body weight loss (a loss of >15-20% is often a humane endpoint)
-
Mortality
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or irreversible, severe morbidity.
Protocol 2.2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in mice. This helps in selecting an appropriate dose and schedule for efficacy studies.
Materials:
-
All materials from Protocol 2.1
-
Dosing formulations suitable for both intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge for plasma separation
-
-80°C freezer for sample storage
Methodology:
-
Animal Preparation: Use healthy, fasted mice. For IV administration, catheterization of the tail vein is recommended for precise delivery.
-
Group Allocation:
-
Group 1: IV administration (e.g., 1-2 mg/kg)
-
Group 2: PO administration (e.g., 5-10 mg/kg)
-
Assign 3-4 mice per time point.
-
-
Compound Administration: Administer the compound to the respective groups.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital, submandibular, or tail vein bleed) at designated time points.
-
IV route: e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO route: e.g., 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma samples using a validated LC-MS/MS method.[8]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Example Application: In Vivo Efficacy in a Xenograft Model
Many pyrazole derivatives are investigated as anti-cancer agents.[3][9] The following is a general protocol for a cancer cell line-derived xenograft (CDX) model.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., KATO III, SNU-16 for FGFR-driven cancers) under sterile conditions.
-
Animal Model: Use immunocompromised mice (e.g., Nude or SCID) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle control, Test compound at one or more doses, Positive control).
-
Treatment: Begin dosing according to the schedule determined from PK and MTD studies (e.g., daily oral gavage for 21 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Record mouse body weight at each measurement to monitor toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or if body weight loss exceeds 20%. Collect tumors for ex vivo analysis (e.g., histology, biomarker analysis).
Representative Signaling Pathway
5-aminopyrazole-4-carboxamide derivatives frequently act as kinase inhibitors.[1][3] For example, they can inhibit the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in cancer.[3]
References
- 1. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Pyrazole Derivatives in Modern Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole and its derivatives are cornerstone building blocks in the synthesis of a vast array of heterocyclic compounds.[1][2] Their inherent biological activities and versatile reactivity make them privileged scaffolds in medicinal chemistry and materials science.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of prominent fused heterocyclic systems derived from pyrazoles, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrano[2,3-c]pyrazoles, with a focus on multicomponent reactions (MCRs) that offer efficiency and atom economy.[5][6]
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a significant class of fused heterocycles, with many derivatives showing promising therapeutic properties, including the inhibition of Tropomyosin receptor kinases (TRKs) in cancer therapy and affinity for β-amyloid plaques in neurodegenerative disease research.[7][8][9] A common and effective synthetic route involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones.[10]
Logical Workflow: From Precursors to Fused Heterocycles
The synthesis of diverse fused pyrazole systems often starts from a common precursor, such as 5-aminopyrazole. The choice of the reaction partner (a biselectrophile) dictates the final heterocyclic core. This strategy allows for the generation of molecular diversity from a single, readily accessible building block.
Caption: General strategy for synthesizing fused pyrazoles.
Quantitative Data: Synthesis of Pyrazolo[3,4-b]pyridines
The following table summarizes the yields of various substituted pyrazolo[3,4-b]pyridines synthesized via the cyclization of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a ZrCl₄ catalyst.[7]
| Entry | R Group of Ketone | Product | Yield (%)[7] |
| 1 | 4-(N,N-dimethylamino)-phenyl | 5a | 28 |
| 2 | 9-anthryl | 5b | 13 |
| 3 | 1-pyrenyl | 5c | 20 |
Experimental Protocol: General Procedure for Pyrazolo[3,4-b]pyridine Synthesis[7]
-
Reaction Setup: To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in ethanol (EtOH, 0.5 mL) at room temperature (25 °C).
-
Degassing and Catalyst Addition: Degas the reaction mixture. Subsequently, add Zirconium(IV) chloride (ZrCl₄, 0.15 mmol, 35 mg) to the mixture.
-
Reaction Conditions: Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, concentrate the mixture in vacuo. Add chloroform (CHCl₃) and water to the residue.
-
Extraction: Separate the organic and aqueous phases. Wash the aqueous phase twice with CHCl₃.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
-
Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and mass spectrometry. The formation of the pyrazolo[3,4-b]pyridine ring is typically confirmed by characteristic singlets for H-3 and H-5 protons in the ¹H NMR spectrum.[7]
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another class of heterocycles with significant interest in drug discovery, particularly as potent and selective kinase inhibitors for cancer treatment, such as PI3Kδ and Pim-1 inhibitors.[11][12] The most common synthetic strategy involves the cyclocondensation of 3-amino-pyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyls or enaminones.[13][14]
Logical Workflow: From Synthesis to Biological Evaluation
The development of pyrazolo[1,5-a]pyrimidines as kinase inhibitors follows a structured path from initial design and synthesis to detailed biological evaluation and lead optimization.
Caption: Drug development workflow for pyrazole-based inhibitors.
Quantitative Data: Pyrazolo[1,5-a]pyrimidine as PI3Kδ Inhibitors
The table below presents the inhibitory activity (IC₅₀) of selected 2-methylpyrazolo[1,5-a]pyrimidine derivatives against PI3K isoforms, demonstrating their potential and selectivity.[11]
| Compound | PI3Kδ IC₅₀ (µM)[11] | PI3Kα IC₅₀ (µM)[11] | α/δ Selectivity[11] |
| 6 | 45 | >60 | >1.3 |
| 7 | 1.0 | 1.06 | ~1 |
| 12 | 0.5 | 15 | 30 |
| 13 | 0.6 | 12 | 20 |
Experimental Protocol: Synthesis via Cascade Cyclization[12]
This protocol describes a cascade reaction to form a key 5-amino-pyrazolo[1,5-a]pyrimidine scaffold, which can be further functionalized.
-
Step 1: Acrylonitrile Formation: Treat an aryl-substituted acetonitrile with N,N-dimethylformamide dimethyl acetal to generate the corresponding 3-(dimethylamino)-2-(aryl)acrylonitrile intermediate.
-
Step 2: Aminopyrazole Synthesis: Prepare the 4-aryl-1H-pyrazol-5-amine by reacting the acrylonitrile intermediate from Step 1 with hydrazine in ethanol, using glacial acetic acid as a catalyst. This step typically proceeds with near-quantitative yield.
-
Step 3: Pyrazolo[1,5-a]pyrimidine Formation: The resulting 3-aryl-5-amino-pyrazole is then reacted with a suitable 1,3-biselectrophile (e.g., a β-ketoester or malonic acid derivative) under appropriate cyclocondensation conditions (often involving heating in a high-boiling solvent or using a catalyst) to form the fused pyrimidine ring.
-
Purification and Characterization: The final product is purified using standard techniques like recrystallization or column chromatography and characterized by spectroscopic methods.
Multicomponent Reactions (MCRs) for Heterocyclic Synthesis
MCRs are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates all or most of the atoms of the starting materials.[6][15] This approach is a cornerstone of green chemistry, minimizing steps and waste.[5] The synthesis of dihydropyrano[2,3-c]pyrazoles is a classic example.
Quantitative Data: Ionic Liquid-Catalyzed MCR for Dihydropyrano[2,3-c]pyrazoles
The synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5b ) was optimized using the Brønsted acid ionic liquid [Et₃NH][HSO₄] as a catalyst.[16]
| Entry | Catalyst Loading (mol %) | Yield (%) of 5b[16] |
| 1 | 0 | 0 |
| 2 | 5 | 50 |
| 3 | 10 | 65 |
| 4 | 15 | 70 |
| 5 | 20 | 94 |
| 6 | 25 | 85 |
Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles[5][16]
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).
-
Catalyst Addition: Add the catalyst. For the ionic liquid-catalyzed reaction, add 20 mol % of [Et₃NH][HSO₄].[16] Alternatively, a catalytic amount of a base like piperidine (5 mol%) in ethanol can be used.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 15-20 minutes. Monitor the progress by TLC.[5][16]
-
Workup: Upon completion, quench the reaction with crushed ice or cold water. The solid product that precipitates is collected by filtration.[5][16]
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrano[2,3-c]pyrazole derivative.[5]
-
Characterization: Confirm the structure and purity using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommendation |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry.- Verify the accuracy of reagent stoichiometry.- Increase reaction time or temperature incrementally.- Check the efficiency of the catalyst, if used. |
| Degradation of starting materials or product | - Lower the reaction temperature.- Use a milder base or catalyst.- Minimize exposure to air and moisture by running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect solvent | - Ensure the solvent is appropriate for the reaction type and is anhydrous.- Consider alternative solvents with different polarities or boiling points. | |
| Presence of Multiple Impurities in Crude Product | Side reactions | - Optimize reaction temperature; higher temperatures can often lead to more side products.- Adjust the rate of addition of reagents; slow, dropwise addition can minimize side reactions.- Evaluate the choice of base or catalyst, as this can influence regioselectivity and side product formation. |
| Impure starting materials | - Purify starting materials before use (e.g., recrystallization, distillation).- Verify the purity of starting materials by analytical techniques such as NMR or melting point. | |
| Difficulty in Product Purification | Product is highly soluble in the recrystallization solvent | - Try a different solvent or a mixture of solvents for recrystallization.- Consider using an anti-solvent to precipitate the product.- Explore alternative purification methods such as column chromatography. |
| Oily product instead of solid | - Ensure all solvent from the reaction workup has been removed under vacuum.- Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.- Use a seed crystal if available. | |
| Reaction Stalls or is Sluggish | Inefficient mixing | - Increase the stirring rate to ensure a homogeneous reaction mixture. |
| Poor catalyst activity | - Use a fresh batch of catalyst.- If using a heterogeneous catalyst, ensure it is properly dispersed in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the cyclocondensation reaction of ethyl 2-cyano-3-oxobutanoate with methylhydrazine, followed by hydrolysis of the resulting ester and subsequent amidation.
Q2: What are the critical parameters to control during the synthesis?
The most critical parameters are temperature, reaction time, and the purity of reactants and solvents. The choice of base and solvent can also significantly impact the yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the visualization of the consumption of starting materials and the formation of the product.
Q4: What are the expected yields for this synthesis?
Yields can vary depending on the specific conditions and scale of the reaction. However, with optimized protocols, yields in the range of 70-90% are achievable.
Q5: What are the common side products, and how can they be minimized?
A potential side product is the isomeric pyrazole formed from the alternative regiochemistry of the cyclocondensation. To minimize this, controlling the reaction temperature and using a suitable solvent system are crucial. Purification by recrystallization or column chromatography can remove this impurity.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol/water to obtain pure ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate.
Protocol 2: Hydrolysis and Amidation
-
Dissolve the ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
-
To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HOBt, EDC) and stir for 30 minutes.
-
Add a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like triethylamine) and stir at room temperature overnight.
-
Perform an aqueous workup and recrystallize the crude product to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic approach involves a two-step process:
-
Cyclocondensation: Reaction of a suitable acyclic precursor to form the 5-amino-3-methyl-1H-pyrazole-4-carboxamide core. A key method is the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate.[1]
-
N-methylation: Introduction of a methyl group at the N-1 position of the pyrazole ring using a methylating agent.
Q2: What are the key starting materials for the synthesis?
A2: The primary starting materials are:
-
An appropriately substituted β-ketonitrile derivative or a related precursor for the cyclocondensation step. For instance, α-cyano-β-dimethylaminocrotonamide can be used.
-
Hydrazine or a hydrazine salt (e.g., hydrazine hydrate).
-
A methylating agent for the N-methylation step (e.g., methyl iodide, dimethyl sulfate).
-
A suitable base for the N-methylation step (e.g., sodium hydride, potassium carbonate).
Q3: What factors significantly influence the overall yield?
A3: Several factors can impact the yield at each stage:
-
Purity of starting materials: Impurities can lead to side reactions and lower yields.
-
Reaction conditions: Temperature, solvent, and reaction time are critical for both the cyclocondensation and N-methylation steps.
-
Choice of base and methylating agent: The selection of these reagents in the N-methylation step is crucial for achieving high regioselectivity and avoiding side products.
-
Purification methods: Efficient purification is necessary to isolate the desired product from byproducts and unreacted starting materials.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclocondensation Step
Q: I am getting a low yield of 5-amino-3-methyl-1H-pyrazole-4-carboxamide during the cyclocondensation reaction. What are the possible causes and solutions?
A: Low yields in this step can often be attributed to several factors. Below is a troubleshooting table to guide you.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.- Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to decomposition. |
| Side Reactions | - Control temperature: Run the reaction at the recommended temperature to minimize the formation of side products.- Optimize pH: The pH of the reaction mixture can be critical. Ensure the appropriate acidic or basic conditions for the specific protocol are met. |
| Poor Quality of Hydrazine | - Use fresh, high-purity hydrazine hydrate, as it can degrade over time. |
| Suboptimal Solvent | - Ensure the solvent is appropriate for the reaction and is of high purity (e.g., anhydrous if required). Ethanol is commonly used for this type of reaction.[1] |
Problem 2: Poor Regioselectivity during N-methylation
Q: I am obtaining a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the desired N1-methylated product?
A: Achieving high regioselectivity in the N-methylation of unsymmetrical pyrazoles is a common challenge. The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, often leading to a mixture of products.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct the methylating agent to the less sterically hindered nitrogen.
-
Electronic Effects: Electron-withdrawing or donating groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly affect the N1/N2 isomer ratio.
-
Methylating Agent: The nature and size of the methylating agent play a crucial role.
Troubleshooting Strategies:
| Approach | Detailed Recommendation |
| Choice of Base and Solvent | - Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) often favor N1-alkylation.- Weaker bases like potassium carbonate (K₂CO₃) in solvents like acetone or acetonitrile might give different isomer ratios. Experiment with different base/solvent combinations to find the optimal conditions. |
| Methylating Agent | - Standard methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) can sometimes provide poor selectivity.- Sterically hindered methylating agents can improve N1 selectivity. |
| Temperature Control | - Running the reaction at a lower temperature may improve selectivity. |
Problem 3: Formation of Side Products during N-methylation
Q: I am observing the formation of an unexpected side product during the N-methylation step. What could it be and how can I avoid it?
A: A common side reaction is the over-methylation of the desired product to form a quaternary pyrazolium salt. This is more likely to occur with highly reactive methylating agents or if the reaction is left for an extended period.
Mitigation Strategies:
-
Stoichiometry: Use a controlled amount of the methylating agent (typically 1.0 to 1.2 equivalents).
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the over-methylated product.
-
Temperature: Perform the reaction at a lower temperature to reduce the rate of the second methylation.
Problem 4: Difficulty in Product Purification
Q: I am struggling to purify the final product, this compound. What purification techniques are most effective?
A: Purification can be challenging due to the presence of regioisomers, unreacted starting materials, and side products.
Recommended Purification Methods:
| Technique | Description |
| Silica Gel Column Chromatography | This is the most common and effective method for separating the N1 and N2 isomers and removing other impurities. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is often successful. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective way to improve purity. |
| Acid-Base Extraction | The basicity of the amino group and the pyrazole nitrogens can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be adjusted to precipitate or re-extract the purified product. |
| Purification via Salt Formation | In some cases, pyrazoles can be purified by forming a salt with an inorganic or organic acid, crystallizing the salt, and then neutralizing it to recover the pure product.[2] |
Experimental Protocols
Protocol 1: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carboxamide (Cyclocondensation)
This protocol is adapted from the synthesis of structurally similar compounds.[1]
Materials:
-
α-cyano-β-dimethylaminocrotonamide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve α-cyano-β-dimethylaminocrotonamide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain 5-amino-3-methyl-1H-pyrazole-4-carboxamide.
Protocol 2: Synthesis of this compound (N-methylation)
This is a general protocol for N-methylation and may require optimization for this specific substrate.
Materials:
-
5-amino-3-methyl-1H-pyrazole-4-carboxamide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-amino-3-methyl-1H-pyrazole-4-carboxamide (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and obtain the desired this compound.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles*
This data is for a related class of compounds and illustrates the potential impact of catalysts on yield. Similar optimization may be beneficial for the target molecule.[3]
| Catalyst | Time (min) | Yield (%) |
| None | 120 | 45 |
| Catalyst A | 30 | 85 |
| Catalyst B | 20 | 92 |
| Catalyst C | 15 | 96 |
Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Pyrazoles*
This table presents generalized data from the literature on factors affecting the N1/N2 ratio in pyrazole alkylation. Specific ratios will be substrate-dependent.
| Base | Solvent | Temperature | N1:N2 Ratio (Typical) |
| K₂CO₃ | Acetone | Reflux | Moderate N1 selectivity |
| NaH | DMF | Room Temp | Good to Excellent N1 selectivity |
| Cs₂CO₃ | Acetonitrile | 80 °C | Variable, often good N1 selectivity |
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: A two-step synthesis workflow for this compound.
FGFR Signaling Pathway
5-amino-1H-pyrazole-4-carboxamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. Understanding the FGFR signaling pathway is crucial for developing such targeted therapies.[4]
Caption: Simplified diagram of the FGFR signaling cascade.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting stability and forced degradation studies on this compound?
A1: The primary objectives for studying the stability of this compound are to:
-
Identify potential degradation products: This is crucial for understanding the safety profile of the compound, as degradants can have different toxicological properties than the parent molecule.[1]
-
Elucidate degradation pathways: Mapping how the molecule breaks down under various stress conditions provides insight into its intrinsic stability.[1][2][3]
-
Develop and validate stability-indicating analytical methods: These methods are essential for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or other impurities.[2][4]
-
Inform formulation, packaging, and storage conditions: The stability data helps in selecting appropriate excipients, packaging materials, and storage conditions to ensure the product's quality and shelf-life.[2]
Q2: What are the typical stress conditions applied in forced degradation studies for a novel compound like this compound?
A2: Forced degradation studies typically involve exposing the compound to conditions more severe than those it would encounter during its shelf life.[5] For a novel pyrazole carboxamide derivative, the following stress conditions are recommended, in line with ICH guidelines:
-
Acidic and Basic Hydrolysis: Exposure to a range of pH values helps determine the compound's susceptibility to hydrolysis.[3] The pyrazole ring is generally stable, but the carboxamide group may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: Using an oxidizing agent like hydrogen peroxide helps to assess the molecule's sensitivity to oxidative stress.[6]
-
Thermal Stress: Exposing the compound to elevated temperatures (e.g., 40-80°C) can reveal thermally labile functionalities.
-
Photostability: Exposure to light sources (e.g., UV and visible light) is necessary to determine if the compound is light-sensitive.[6]
The goal is to achieve a target degradation of 5-20%, which is sufficient to form and detect degradation products without completely destroying the sample.[5]
Q3: What are the known stability characteristics of the pyrazole ring system that might be relevant to this compound?
A3: The pyrazole ring is an aromatic heterocycle known for its relative stability.[7][8] It is generally resistant to oxidation and reduction.[7] However, the substituents on the pyrazole ring and the carboxamide side chain will significantly influence the overall stability of this compound. The amino and carboxamide groups are potential sites for chemical reactions, such as hydrolysis or oxidation, which could lead to degradation.
Q4: Which analytical techniques are most suitable for analyzing the stability of this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating the parent compound from its degradation products.[4] For structural identification and characterization of the degradants, hyphenated techniques are indispensable:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products.[4][6]
-
High-Resolution Mass Spectrometry (HRMS): Offers accurate mass measurements to help determine the elemental composition of the degradants.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the detailed chemical structure of isolated degradation products.[9]
Troubleshooting Guide
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of exposure. However, avoid overly harsh conditions that can lead to unrealistic degradation pathways.[2] |
| Excessive degradation (>20%) is observed. | Stress conditions are too harsh. | Reduce the stressor concentration, temperature, or exposure time to achieve the target degradation of 5-20%.[5] |
| Poor resolution between the parent peak and degradation product peaks in HPLC. | The analytical method is not stability-indicating. | Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, column type, or temperature. |
| Co-elution of degradation products. | Similar polarity of degradation products. | Modify the HPLC method as described above. Consider using a different column chemistry or a different chromatographic mode (e.g., HILIC if compounds are very polar). |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. | Employ a combination of analytical techniques. Use HRMS to determine the molecular formula and MS/MS for fragmentation analysis. If possible, isolate the impurity for NMR analysis.[9] |
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Parameter | Duration | Temperature (°C) | % Degradation | Number of Degradants | Remarks |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 h | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 h | RT | |||
| Oxidation | 3% H₂O₂ | 24, 48 h | RT | |||
| Thermal | Dry Heat | 7 days | 80 | |||
| Photolytic | UV/Vis Light | 7 days | RT | |||
| Control | No Stress | 7 days | RT |
Table 2: Degradation Product Profile
| Degradant ID | Retention Time (min) | % Peak Area (under max stress) | Proposed Structure | m/z |
| DP1 | ||||
| DP2 | ||||
| DP3 | ||||
| ... |
Experimental Protocols
General Protocol for Forced Degradation Studies
A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water). This stock solution is then used for the individual stress studies. A control sample, protected from the stress conditions, should be analyzed alongside the stressed samples.[1]
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 2, 6, 24 hours).
-
-
Thermal Degradation:
-
Keep the solid compound in a thermostatically controlled oven at 80°C.
-
Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).
-
Dissolve the samples in a suitable solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a parallel set of samples wrapped in aluminum foil as dark controls.
-
Analyze the samples after a defined exposure period.
-
Visualizations
References
- 1. onyxipca.com [onyxipca.com]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to my pyrazole-based kinase inhibitor, is now showing signs of resistance. What are the common underlying mechanisms?
A1: Acquired resistance to kinase inhibitors, including those with a pyrazole scaffold, typically arises from two primary mechanisms:
-
On-target alterations: These are genetic changes in the direct target of the inhibitor. Common alterations include:
-
Secondary mutations: New mutations in the kinase domain that prevent the inhibitor from binding effectively.
-
Gene amplification: An increase in the number of copies of the target gene, leading to overexpression of the target protein, which overwhelms the inhibitor.[1]
-
-
Activation of bypass signaling pathways: The cancer cells activate alternative signaling pathways to circumvent their dependence on the inhibited target. This can involve the upregulation or mutation of other kinases or signaling molecules that promote cell survival and proliferation.[2]
Q2: How can I experimentally confirm that my cell line has developed resistance?
A2: The most common method to confirm resistance is to perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) and compare the half-maximal inhibitory concentration (IC50) of the parental (sensitive) and the suspected resistant cell lines. A significant rightward shift in the dose-response curve for the resistant line, indicating a higher IC50 value, confirms a decrease in sensitivity.[2][3]
Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?
A3: A logical first step is to determine whether the resistance is due to on-target alterations or the activation of bypass pathways.[2][3] This can be approached by:
-
Sequencing the target kinase: Analyze the coding sequence of the target gene in the resistant cells to identify any potential secondary mutations that are not present in the sensitive parental cells.[2]
-
Assessing target protein expression: Use Western blotting to compare the expression level of the target protein in sensitive and resistant cells. A significant increase in the resistant line could suggest gene amplification.[3]
-
Phospho-protein array analysis: A phospho-kinase array can provide a broad overview of activated signaling pathways in the resistant cells compared to the sensitive cells, helping to identify potential bypass mechanisms.[2][3]
Troubleshooting Guides
Problem 1: Increased IC50 of Pyrazole-Based Inhibitor in Treated Cell Line
This guide provides a systematic approach to understanding and overcoming acquired resistance.
1.1. Confirm Resistance and Characterize the Resistant Phenotype
-
Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®).
-
Purpose: To quantitatively determine the shift in IC50 for the pyrazole-based inhibitor in the resistant cell line compared to the parental line.[2][3]
-
Troubleshooting:
-
Inconsistent results: Ensure accurate cell seeding density and proper mixing of reagents. Use a multi-channel pipette for adding drugs to minimize variability.
-
High background: Wash cells with PBS before adding the viability reagent to remove any interfering substances.
-
1.2. Investigate On-Target Mechanisms of Resistance
-
Experiment 1: Sanger Sequencing of the Target Kinase Domain
-
Purpose: To identify point mutations in the kinase domain that may interfere with inhibitor binding.
-
Troubleshooting:
-
Poor sequencing quality: Ensure high-quality genomic DNA extraction and use validated primers for PCR amplification of the target region.
-
-
-
Experiment 2: Western Blot or quantitative PCR (qPCR)
-
Purpose: To determine if the target protein is overexpressed due to gene amplification.
-
Troubleshooting:
-
Weak Western blot signal: Optimize antibody concentration and incubation times. Use a positive control to ensure the antibody is working.
-
Variable qPCR results: Ensure high-quality RNA extraction and use validated primer sets.
-
-
1.3. Investigate Off-Target (Bypass) Mechanisms of Resistance
-
Experiment: Phospho-Kinase Array
-
Purpose: To screen for the activation of alternative signaling pathways in the resistant cells.[2]
-
Troubleshooting:
-
High background on the array membrane: Follow the manufacturer's blocking and washing protocols meticulously.
-
Difficulty interpreting results: Use the provided analysis software and compare duplicate spots for consistency.
-
-
1.4. Strategies to Overcome Resistance
-
Based on On-Target Mutations:
-
Strategy: Utilize a next-generation pyrazole-based inhibitor designed to bind to the mutated target.
-
Experiment: Test the efficacy of a panel of next-generation inhibitors against the resistant cell line using a cell viability assay.
-
-
Based on Bypass Pathway Activation:
-
Strategy: Implement a combination therapy approach by co-administering the original pyrazole-based inhibitor with an inhibitor of the activated bypass pathway.[2]
-
Experiment: Perform a cell viability assay with a matrix of concentrations of the two inhibitors to assess for synergistic effects.
-
Data Presentation
Table 1: Comparative IC50 Values for a Pyrazole-Based Inhibitor (PBI-1)
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| NCI-H1975 (EGFR L858R/T790M) | 15 | 1500 | 100 |
| Ba/F3 (BCR-ABL) | 5 | 250 | 50 |
Note: These are example values and will vary depending on the specific inhibitor and cell line.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a pyrazole-based inhibitor and to establish the IC50 values for sensitive and resistant cell lines.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete culture medium
-
Pyrazole-based inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the pyrazole-based inhibitor in complete medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).[3]
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Protein Expression
This protocol is used to compare the expression levels of the target kinase in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[2]
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control to compare expression levels between sensitive and resistant cells.
Visualizations
Caption: Mechanisms of acquired resistance to pyrazole-based kinase inhibitors.
Caption: Experimental workflow for investigating and overcoming inhibitor resistance.
References
Technical Support Center: Pyrazole Carboxamide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of pyrazole carboxamides.
Frequently Asked Questions (FAQs)
Q1: My final pyrazole carboxamide yield is consistently low. What are the potential causes and how can I optimize the reaction?
Low yield is a frequent issue that can arise from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.
Potential Causes:
-
Incomplete Conversion: The reaction may not be running to completion due to suboptimal conditions or insufficient reaction time.
-
Degradation: Starting materials, intermediates (like the acid chloride), or the final product might be unstable under the reaction conditions.
-
Competing Side Reactions: The formation of byproducts consumes starting materials and complicates purification.
-
Reagent Quality: The stability of reagents, especially hydrazines or activating agents, can be a factor.[1]
-
Acidic Conditions: Deacylation of N-acylpyrazole starting materials can occur if acidic conditions are generated, for example, from thionyl chloride or oxalyl chloride.[2]
Troubleshooting & Optimization:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product, ensuring the reaction has reached completion.[3]
-
Adjust Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. For the amidation step, cooling the reaction to 0 °C before adding the amine solution can often control side reactions.[3]
-
Use a Non-Nucleophilic Base: If acidic byproducts like HCl are generated during the formation of an acid chloride, adding a non-nucleophilic base such as triethylamine or lithium carbonate can prevent the degradation of acid-sensitive functional groups.[2][4]
-
Reagent Stoichiometry: Optimizing the ratio of reactants can be critical. When coupling the pyrazole carboxylic acid with an amine, using a slight excess of the amine (e.g., 1.2 equivalents) and a larger excess of a base like triethylamine (e.g., 2.5 equivalents) can improve yields.[3]
-
Purification Method: Ensure the purification method (e.g., column chromatography or recrystallization) is suitable for your compound and effectively separates it from byproducts and unreacted starting materials.[3]
Q2: I am synthesizing a substituted pyrazole from an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of isomers. How can I improve regioselectivity?
The reaction of an unsymmetrical 1,3-diketone with hydrazine can produce a mixture of structural isomers, as the initial nucleophilic attack can occur at either of the two carbonyl carbons.[5]
Potential Causes:
-
Nature of Substituents: The electronic and steric properties of the substituents on the dicarbonyl compound influence which carbonyl group is more reactive.
-
Reaction pH: The pH of the medium can affect the reaction pathway and the ratio of the resulting isomers.[5]
Troubleshooting & Optimization:
-
Control Reaction pH: Carefully controlling the pH of the reaction medium can favor the formation of one isomer over the other.
-
Modify Synthetic Strategy: Consider alternative synthetic routes that offer greater regiocontrol. For example, starting with a precursor where the desired substitution pattern is already established before forming the pyrazole ring.
-
Use Regioselective Reagents: In some cases, specific reagents can direct substitution to a particular position with high selectivity. For instance, in the iodination of 1-aryl-3-CF3-1H-pyrazoles, using n-BuLi followed by iodine yields the 5-iodo derivative, whereas using ceric ammonium nitrate (CAN) with iodine directs the substitution to the C4 position.[2]
Q3: My pyrazole ring appears to be opening during the reaction. What conditions cause this and how can it be prevented?
The pyrazole ring is generally stable but can be susceptible to ring-opening under specific, often harsh, conditions.[5]
Potential Causes:
-
Strong Bases: The use of a strong base can lead to deprotonation at the C3 position, which may initiate a ring-opening cascade.[5][6]
-
Harsh Oxidizing Conditions: While the pyrazole ring is resistant to many oxidants, strong conditions like ozonolysis or electrolytic oxidation can cause cleavage of the ring.[5]
-
Unstable Precursors: Certain substituted pyrazoles, such as 5-azidopyrazoles, are known to undergo ring-opening upon heating, often with the loss of nitrogen to form a cyano group.[7][8]
Troubleshooting & Optimization:
-
Avoid Strong Bases: Whenever possible, use milder bases or carefully control the stoichiometry and temperature when a strong base is required.
-
Use Mild Reaction Conditions: Avoid unnecessarily harsh oxidative or reductive conditions that could compromise the integrity of the heterocyclic ring.
-
Choose Stable Intermediates: When designing the synthesis, select precursors and intermediates that are known to be stable under the planned reaction conditions.
Q4: The amidation step to form the carboxamide is inefficient. What are the common pitfalls in converting the pyrazole carboxylic acid to the amide?
The conversion of a pyrazole carboxylic acid to a pyrazole carboxamide typically involves two steps: activation of the carboxylic acid (often by forming an acid chloride) and subsequent reaction with an amine.[3] Problems can arise in either step.
Potential Causes:
-
Poor Acid Activation: The conversion of the carboxylic acid to a more reactive species (like an acid chloride or an active ester) may be incomplete.
-
Instability of Activated Intermediate: Acid chlorides are highly reactive and can be sensitive to moisture. They are often used immediately without purification.[3]
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.
-
Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate back to the starting material.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry DCM or THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediate.[3]
-
Choice of Activating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride are commonly used to form acid chlorides.[9][10] Alternatively, peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBT (hydroxybenzotriazole) can be used for direct amidation under milder conditions.[10]
-
Use a Base: In the final amidation step, a non-nucleophilic base like triethylamine (TEA) is typically added to neutralize the HCl generated, driving the reaction forward.[4]
-
Increase Reaction Temperature: If the amine is a poor nucleophile, gentle heating may be required to facilitate the reaction.
Troubleshooting Guide: Summary Table
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete reaction, reagent degradation, competing side reactions.[1] | Monitor reaction by TLC/LC-MS. Use fresh reagents. Optimize temperature, time, and stoichiometry.[3] |
| Mixture of Isomers | Use of unsymmetrical 1,3-diketone precursor. Reaction pH.[5] | Adjust reaction pH. Consider an alternative, more regioselective synthetic route.[5] |
| Unwanted N-Acylation | Nucleophilic character of the N1 pyrazole nitrogen.[6] | Use an N-protecting group. Employ conditions favoring C-acylation (e.g., Vilsmeier-Haack).[11][12] |
| Pyrazole Ring Opening | Use of strong bases, harsh oxidation.[5][6] | Avoid excessively strong bases. Use milder reaction conditions. Select stable precursors.[7][8] |
| Formation of Byproducts | Functional groups on starting materials are unstable under reaction conditions.[2] | Protect susceptible functional groups before carrying out the main reaction.[2] |
| Deacylation of Product | Presence of strong acid or base during workup or reaction.[2] | Use a non-nucleophilic base to neutralize acid.[2] Perform a neutral aqueous workup. |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-5-carbonyl chloride
This protocol details the activation of a pyrazole carboxylic acid to its corresponding acid chloride, a common intermediate for amidation.
Materials:
-
1,3-disubstituted-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.[3]
-
Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo.
-
The resulting crude pyrazole-5-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification.[3]
Protocol 2: Amide Formation from Pyrazole-5-carbonyl chloride
This protocol describes the coupling of the activated acid chloride with a primary or secondary amine to yield the final pyrazole carboxamide.
Materials:
-
Crude pyrazole-5-carbonyl chloride (from Protocol 1) (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or another non-nucleophilic base (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude acid chloride (1.0 eq) in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.[3]
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[3]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 1H-pyrazole-5-carboxamide.[3]
Visualized Workflows and Pathways
Caption: General workflow for pyrazole carboxamide synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Isomer formation from an unsymmetrical diketone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 11. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it important?
A1: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. This is a common challenge when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[1] Controlling the formation of a specific isomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivity in subsequent chemical steps.[1][2] Therefore, ensuring the selective synthesis of the desired isomer is crucial for efficiency in drug discovery and development.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction is determined by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[1]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electronegative -CF₃ group is more electrophilic.[1]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical factor. Under acidic conditions, the substituted hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1][3] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for one regioisomer.[1][4]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the products.[1][5]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several methods have been developed to address the regioselectivity issues inherent in the classical Knorr synthesis. These include:
-
[3+2] Cycloaddition Reactions: These reactions, for example between sydnones and alkynes, can offer excellent regioselectivity under mild conditions.[6][7] Another approach involves the reaction of hydrazones with nitroolefins.[8][9]
-
Multicomponent Reactions (MCRs): One-pot MCRs can provide regioselective access to highly substituted pyrazoles by carefully controlling the reaction sequence, often with the aid of a catalyst.[1][10]
-
Regioselective Metalations: Directing groups can be used to achieve regioselective metalation of the pyrazole ring, followed by quenching with an electrophile to introduce substituents at specific positions.[11]
-
Synthesis from Trichloromethyl Enones: The choice of free arylhydrazine or its hydrochloride salt can selectively produce one of two regioisomers when reacted with trichloromethyl enones.[2]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of the initial hydrazine attack.[1]
Solutions:
-
Change the Solvent System: This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the isomeric ratio.[1][4] The strong hydrogen-bonding properties of these solvents can selectively stabilize intermediates, favoring one cyclization pathway.[4]
-
Adjust Reaction pH: Introduce a catalytic amount of acid (e.g., glacial acetic acid, HCl) or base. Acid catalysis can protonate the more basic nitrogen of the hydrazine (for instance, the N-methyl group in methylhydrazine), making the unsubstituted nitrogen the primary nucleophile.[1]
-
Employ Microwave Irradiation: Microwave-assisted synthesis can sometimes enhance the isomeric ratio by promoting the formation of the thermodynamically more stable product due to rapid and uniform heating.[1]
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the unwanted isomer under standard conditions.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[1]
Solutions:
-
Utilize a Different Hydrazine Reagent: The nature of the hydrazine can dictate the regiochemical outcome. For instance, using an arylhydrazine hydrochloride instead of the free base can reverse the regioselectivity in reactions with certain substrates like trichloromethyl enones.[2]
-
Explore Alternative Synthetic Routes: If modifying the Knorr condensation is unsuccessful, consider a different synthetic strategy that offers complementary regioselectivity.[1] For example, a [3+2] cycloaddition approach might favor the formation of the desired isomer.[6][7]
Data Presentation: Effect of Solvent on Regioselectivity
The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer in this case is the 5-furyl-3-CF₃ pyrazole.
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) | Reference |
| Ethanol (EtOH) | ~1:1 | 85 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | 90 | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | 92 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Condensation to Improve Regioselectivity using HFIP
This protocol provides a general method for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]
Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone
This protocol offers a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[1]
Visualizations
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing cell-based assay conditions for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
Welcome to the technical support center for the use of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and related pyrazole derivatives in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay optimization, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A: this compound is a heterocyclic organic compound. Molecules with a pyrazole-carboxamide core are frequently investigated in drug discovery. Derivatives of this scaffold have been identified as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] Another potential mechanism for pyrazole-carboxamide derivatives is the inhibition of the succinate dehydrogenase (SDH) complex in the mitochondrial respiratory chain.[4][5] When screening this compound, it is advisable to consider assays that can elucidate its effects on cell viability, apoptosis, and specific kinase activity.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Due to the likelihood of limited aqueous solubility, a common issue with small organic molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6] It is critical to prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in your cell culture medium.[6]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO varies significantly between cell lines. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.[6] Some robust cell lines may tolerate up to 1%, while sensitive cells, like primary cultures, may be affected by concentrations as low as 0.1%.[6] Always run a vehicle control experiment, treating cells with the highest final concentration of DMSO used in your assay, to assess its impact.[6]
Q4: My compound is precipitating when I add it to the cell culture medium. What can I do?
A: Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous medium.[6] Here are several steps to troubleshoot this common issue:
-
Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently mixing can also prevent localized high concentrations that lead to precipitation.[6][7]
-
Reduce Final Concentration: Your target concentration may be too high. Try testing a lower concentration range.
-
Increase Serum: If your experiment allows, increasing the serum concentration in the medium can help, as serum proteins like albumin can bind to and solubilize hydrophobic compounds.[6]
Troubleshooting Guides
This guide provides a systematic approach to troubleshooting common issues encountered during cell-based assays with this compound.
Issue 1: High Variability Between Replicate Wells
High well-to-well variability can obscure the biological effects of your compound.
| Potential Cause | Recommended Solution | Reference |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently swirl the flask/tube before each aspiration. Use calibrated pipettes. | [8] |
| Edge Effects | Evaporation from outer wells can concentrate media components and affect cell growth. Avoid using the outer 36 wells of a 96-well plate, or fill them with sterile PBS or media to maintain humidity. | [8] |
| Inaccurate Compound Addition | Ensure consistent pipetting technique and timing when adding the compound dilutions to the assay plates. | [8] |
| Incomplete Dissolution of Formazan Crystals (MTT Assay) | After adding the solubilization solvent, ensure all purple crystals are dissolved by shaking the plate on an orbital shaker for at least 15 minutes or by gently pipetting up and down. | [9] |
Issue 2: No Dose-Dependent Response Observed
A flat or inconsistent dose-response curve suggests a problem with the compound's activity or the assay conditions.
| Potential Cause | Recommended Solution | Reference |
| Compound Inactivity or Wrong Target | The compound may not be active in the chosen cell line or assay. Confirm that the cell line expresses the hypothesized target (e.g., a specific kinase). | [10] |
| Incorrect Concentration Range | The concentrations tested may be too high (causing 100% effect at all doses) or too low (causing no effect). Perform a broad range-finding experiment from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). | |
| Compound Instability/Degradation | The compound may be unstable in the culture medium at 37°C over the incubation period. Perform a stability study by incubating the compound in cell-free media and analyzing its concentration over time via HPLC or LC-MS. | [7] |
| Assay Incubation Time | The incubation time may be too short or too long. Optimize the treatment duration. For cytotoxicity, an effect may only be visible after 48-72 hours. | [11] |
Diagrams and Visualizations
Experimental & Troubleshooting Workflows
The following diagrams illustrate a general workflow for screening a novel compound and a logical approach to troubleshooting high variability.
Caption: A typical workflow for evaluating a compound in a cell-based assay.
Caption: A decision tree for troubleshooting high variability in assay data.
Hypothetical Signaling Pathway Inhibition
Given that pyrazole-carboxamide derivatives often act as kinase inhibitors, the diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase (Kinase X) in a generic cell survival pathway.
Caption: A diagram showing the compound as a hypothetical inhibitor of Kinase X.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[12] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]
-
Solubilization Solution: e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS.[9]
-
96-well flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[13] The assay reagent contains a proluminescent substrate that is cleaved by active caspases to release aminoluciferin, which generates a "glow-type" light signal via luciferase.[13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar).
-
White-walled, opaque 96-well plates suitable for luminescence.
Procedure:
-
Assay Setup: Seed cells and treat with the compound in a white-walled 96-well plate as described in the MTT protocol (Steps 1-3). The final volume in each well should be 100 µL.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[14][15]
-
Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[14][16]
-
Signal Development: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[16] Incubate at room temperature for 30 minutes to 3 hours. The signal is generally stable within this period.[14]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. Increased luminescence is proportional to the amount of caspase 3/7 activity.[14]
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 14. ulab360.com [ulab360.com]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. promega.com [promega.com]
Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Carboxamide Analogs
Disclaimer: Information regarding the specific molecule "5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide" is not extensively available in publicly accessible scientific literature. This guide provides a general framework for addressing potential off-target effects of a hypothetical experimental compound from the pyrazole-carboxamide class, hereafter referred to as Compound P , based on established principles in pharmacology and drug development. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in research?
A1: Off-target effects are unintended interactions of an experimental compound with biological molecules other than its primary, intended target.[1][2] These interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the compound's on-target activity when it is actually caused by an off-target interaction.[1]
-
Toxicity and side effects: In the context of drug development, off-target binding is a major cause of adverse effects and toxicity.[2]
-
Irreproducible results: If the expression of off-target proteins varies between different cell lines or model systems, the compound's effects may not be reproducible.[1]
Q2: My pyrazole-carboxamide compound is showing a greater-than-expected potency in my cellular assay. Could this be an off-target effect?
A2: It is possible. If Compound P is engaging a secondary target that contributes to the observed phenotype, this could result in enhanced efficacy or potency.[1] A systematic approach is recommended to investigate this. This can involve conducting a dose-response analysis and comparing the EC50 value to the known IC50 value for the primary target from biochemical assays. A significant discrepancy may suggest the involvement of other targets.
Q3: What are the initial steps to proactively assess the potential for off-target effects with a new compound like Compound P?
A3: Early assessment can save significant time and resources. Key initial steps include:
-
Computational Screening: Utilize databases like ChEMBL or PubChem to identify known activities of structurally similar molecules.[1] In silico tools can predict potential off-target interactions based on the compound's structure.[3][4]
-
High-Throughput Screening: If resources permit, high-throughput screening against a broad panel of targets can help identify potential off-target activities early in the research process.[5]
-
Rational Drug Design: Employing computational and structural biology tools during the design phase can help optimize molecules for higher selectivity towards the intended target.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with Compound P.
Issue 1: An unexpected phenotype is observed upon treatment with Compound P.
| Possible Cause | Troubleshooting Steps |
| Off-target engagement | 1. Confirm On-Target Effect: Use a secondary, orthogonal assay to verify that Compound P is engaging its intended target at the concentration used.[1][6] 2. Dose-Response Analysis: Determine if the unexpected phenotype follows a different dose-response curve than the on-target effect. A significantly more potent response for the unexpected phenotype could suggest a different molecular target.[1] 3. Use a Structurally Unrelated Control: Employ a different compound known to act on the same primary target but with a distinct chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect of Compound P.[1] 4. Broad-Panel Off-Target Screen: Screen Compound P against a panel of known pharmacological targets, such as a kinase panel, to identify potential off-target interactions. |
Issue 2: Inconsistent results are observed between different cell lines.
| Possible Cause | Troubleshooting Steps |
| Variable expression of the off-target protein | 1. Analyze Target Expression: Quantify the expression levels of the primary target and any identified off-target proteins in the different cell lines using methods like Western blotting or qPCR. 2. Correlate Expression with Potency: Determine if there is a correlation between the expression level of an off-target protein and the potency of Compound P in causing the inconsistent phenotype across the cell lines. |
Issue 3: Cell death occurs at concentrations expected to be non-toxic.
| Possible Cause | Troubleshooting Steps |
| Off-target binding to a critical protein | 1. Cell Viability Assay: Run a cell viability assay (e.g., MTT, trypan blue) at a range of concentrations to determine the cytotoxic concentration (CC50).[1] 2. Mitochondrial Toxicity Assessment: As some pyrazole-carboxamide derivatives have been shown to cause mitochondrial toxicity, assess mitochondrial respiration in the presence of Compound P.[7] 3. Toxicopharmacological Target Screen: Screen against a panel of known toxicopharmacological targets, such as ion channels or key metabolic enzymes.[1] |
Data Presentation: Illustrative Data for Compound P
The following tables present hypothetical data for Compound P to illustrate how quantitative data can be structured to assess target selectivity.
Table 1: Kinase Selectivity Profile of Compound P (Hypothetical Data)
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Primary Target) |
| Primary Target Kinase A | 15 | 1x |
| Off-Target Kinase B | 300 | 20x |
| Off-Target Kinase C | 1,500 | 100x |
| Off-Target Kinase D | >10,000 | >667x |
| Off-Target FGFR1[8] | 850 | 57x |
| Off-Target IRAK4[9] | 2,200 | 147x |
This table illustrates how to compare the potency of Compound P against its primary target versus a panel of off-target kinases. Higher fold-selectivity indicates a more specific compound.
Table 2: Anti-proliferative Activity of Compound P in Different Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Primary Target Expression (Relative Units) | Off-Target Kinase B Expression (Relative Units) | IC50 (nM) |
| Cell Line X | Lung Cancer | 1.0 | 0.2 | 50 |
| Cell Line Y | Gastric Cancer | 1.2 | 3.5 | 25 |
| Cell Line Z | Prostate Cancer | 0.8 | 0.1 | 65 |
This table demonstrates how to correlate the anti-proliferative activity of Compound P with the expression levels of the primary target and a known off-target across different cell lines.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol describes a general method for screening Compound P against a panel of kinases to identify off-target interactions.
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Compound Preparation: Prepare a stock solution of Compound P in DMSO. Create a series of dilutions to be used in the assay, typically in a 384-well plate format.
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Assay Plate Preparation: To each well of a 384-well plate, add the kinase, the appropriate substrate (e.g., a peptide), and ATP.
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Compound Addition: Add the diluted Compound P to the assay plates. Include wells with a positive control inhibitor and a DMSO-only negative control.
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Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
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Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. The signal is read on a plate reader.
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Data Analysis: Calculate the percent inhibition for each concentration of Compound P relative to the controls. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that Compound P binds to its intended target in a cellular environment.
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Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with Compound P at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells through methods such as freeze-thaw cycles.
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Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
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Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
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Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the soluble primary target protein at each temperature using Western blotting.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of Compound P indicates target engagement.
Visualizations
Caption: Potential off-target signaling pathway inhibition by Compound P.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for characterizing and mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
Welcome to the technical support center for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO versus PBS?
A1: While specific quantitative solubility data for this compound is not extensively published, based on its chemical structure and the general properties of similar pyrazole carboxamide derivatives, a significant difference in solubility between Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is anticipated.
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DMSO: As a powerful, polar aprotic solvent, DMSO is expected to readily dissolve this compound to a high concentration.
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PBS: As an aqueous buffer with a physiological pH, PBS is expected to be a poor solvent for this compound. The molecule possesses both hydrogen bond donors (amino and amide groups) and a non-polar pyrazole ring, suggesting limited aqueous solubility.
For illustrative purposes, the following table provides hypothetical solubility values based on typical observations for similar compounds. Note: These values are examples and should be experimentally verified.
| Solvent | Predicted Solubility (mg/mL) | Predicted Molar Solubility (mM) |
| DMSO | > 50 | > 324 |
| PBS (pH 7.4) | < 0.1 | < 0.65 |
Q2: Why is there such a large difference in solubility between DMSO and PBS?
A2: The difference in solubility is primarily due to the polarity and nature of the solvents. DMSO is highly effective at disrupting the intermolecular forces within the crystal lattice of the compound. In contrast, the energetic cost of breaking the strong hydrogen bonding network of water in PBS to accommodate the relatively non-polar pyrazole structure is unfavorable, leading to poor solubility.
Q3: Can I improve the solubility of this compound in aqueous solutions?
A3: Improving aqueous solubility can be challenging. For experimental purposes, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is the most common and effective approach. However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems. Adjusting the pH of the aqueous buffer might slightly improve solubility, but significant enhancement is unlikely for this compound.
Troubleshooting Guide
Issue: Precipitate forms when I dilute my DMSO stock solution into PBS.
This is a common issue when the compound is poorly soluble in the final aqueous buffer.
Issue: The compound is difficult to dissolve even in DMSO.
While unlikely to be a major issue, incomplete dissolution in DMSO can occur.
-
Action: Gentle warming (to 30-40°C) and vortexing or sonication can aid dissolution.
-
Precaution: Ensure the compound is stable at elevated temperatures. Always start with a small amount of the compound to test its thermal stability.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous DMSO
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Microcentrifuge tubes
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Vortex mixer
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Sonicator bath
Procedure:
-
Accurately weigh 5 mg of this compound into a clean, dry microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes. If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
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Visually inspect the solution to ensure no solid particles remain.
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Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Determination of Apparent Solubility in PBS (Shake-Flask Method)
This protocol provides a general method to estimate the solubility of the compound in PBS.
Materials:
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Concentrated DMSO stock solution of the compound (e.g., 50 mg/mL)
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Phosphate-Buffered Saline (PBS), pH 7.4
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Glass vials with screw caps
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Orbital shaker
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system
Procedure:
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Prepare a series of dilutions of the DMSO stock solution into PBS in glass vials. Aim for a range of final concentrations (e.g., from 0.01 µg/mL to 100 µg/mL). Keep the final DMSO concentration constant and low (e.g., <1%).
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Include a control vial with only DMSO and PBS.
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Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow for equilibration.
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After 24 hours, visually inspect the vials for any precipitate.
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Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
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Carefully collect the supernatant from each vial.
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Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.
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The highest concentration at which no precipitate is observed and the concentration in the supernatant plateaus is considered the apparent solubility.
Technical Support Center: Interpreting Unexpected Results in Experiments with Pyrazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results in experiments involving pyrazole compounds.
Frequently Asked Questions (FAQs)
Synthesis & Characterization
Q1: My pyrazole synthesis reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis are a frequent issue and can often be attributed to incomplete reactions, formation of side-products, or degradation of reactants. Here are the primary factors to investigate:
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Incomplete Reaction: The cyclocondensation reaction to form the pyrazole ring can be slow. Ensure you are using an appropriate catalyst, such as a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.[1] You might consider moderately increasing the reaction time or temperature.
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Reactant Purity and Stability: The purity of your starting materials, particularly hydrazines and 1,3-dicarbonyl compounds, is crucial. Impurities can lead to unwanted side reactions and lower yields.[2] Phenylhydrazine derivatives can be sensitive to air and light, which may cause degradation and reduce reactivity.[1] If you suspect degradation, consider handling sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
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pH Control: The reaction's pH is a critical factor. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions may lead to other side reactions.[1] A small amount of a weak acid is typically optimal.
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Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially if the hydrazine is deactivated by electron-withdrawing groups.[2]
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
Q2: I've isolated my product, but the NMR spectrum shows more peaks than expected, suggesting a mixture of isomers. What is happening?
A2: You are likely observing the formation of regioisomers. This is one of the most common issues in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups. This leads to two possible pathways for cyclization, resulting in two different pyrazole products.[1]
Distinguishing Between Regioisomers: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers.
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NMR Spectroscopy: This is the most powerful tool.
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1D NMR (¹H and ¹³C): You will observe different chemical shifts for the protons and carbons on the pyrazole ring and its substituents for each isomer.
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2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, which helps in confirming their relative positions and unambiguously determining the structure of each regioisomer.[2]
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Q3: My reaction produced a non-aromatic product instead of the expected pyrazole. What could be the cause?
A3: It is common to form a pyrazoline (a 4,5-dihydro-1H-pyrazole) instead of an aromatic pyrazole, particularly when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[1] The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the desired pyrazole, an oxidation step is required.
Solutions:
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In-situ Oxidation: Include a mild oxidizing agent in the reaction mixture.
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Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step. Common methods include:
Q4: My NMR spectrum shows very broad signals for the C3 and C5 carbons, and the N-H proton is either very broad or not visible. Why is this happening?
A4: This phenomenon is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out, leading to broad signals or a single averaged signal.[3] The broadening or disappearance of the N-H proton signal is also a consequence of this rapid proton exchange with other pyrazole molecules, residual water in the solvent, or any acidic/basic impurities.[3]
Troubleshooting NMR Signal Broadening:
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Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange. This may allow you to resolve the separate signals for the C3 and C5 positions of each tautomer.[3]
-
Solvent Effects: The rate of exchange is highly dependent on the solvent. Using aprotic, non-polar solvents may help in observing distinct signals. In contrast, protic solvents can accelerate the exchange.[3]
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Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water, which can cause the N-H proton to become undetectable.[3]
Biological Assays
Q5: My pyrazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I solve this solubility issue?
A5: This is a common issue known as "antisolvent precipitation" or "crashing out."[4] Pyrazole compounds are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions.[4][5] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound precipitates.
Strategies to Improve Aqueous Solubility:
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pH Adjustment: Since pyrazole is a weak base, lowering the pH of the aqueous buffer to below its pKa can increase its solubility by promoting the formation of the more soluble protonated form.[4] However, ensure the adjusted pH is compatible with your biological system.
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Use of Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds. Formulations containing co-solvents like PEG300 and Tween-80 in combination with DMSO have proven effective.[4] It is crucial to determine the tolerance of your specific assay to these co-solvents.
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Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly water-soluble molecules like pyrazoles, forming a more water-soluble "inclusion complex."[4]
Q6: I am observing inconsistent biological activity with my pyrazole compound. What could be the reason?
A6: Inconsistent biological activity can stem from several factors related to the compound's stability and interaction with the assay components.
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Compound Stability: Some pyrazole derivatives can be unstable under certain experimental conditions. For instance, ester-containing pyrazoles can degrade rapidly in buffers with a pH of 8.[6] It is advisable to assess the stability of your compound in the assay buffer over the time course of the experiment.
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Tautomerism: As discussed in Q4, pyrazoles can exist as a mixture of tautomers in solution.[7] It is possible that only one tautomer is biologically active, and the equilibrium between tautomers could be influenced by the assay conditions, leading to variable results.
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Metabolism: If you are working with in vivo or cell-based assays, the metabolic stability of your pyrazole compound is a critical factor. In vivo metabolic toxicity of pyrazoles is a concern for medicinal chemists.[7]
Signaling Pathway Example: Pyrazole as a Kinase Inhibitor
Caption: A simplified signaling pathway showing a pyrazole compound inhibiting a kinase.
Experimental Protocols
General Procedure for Pyrazole Synthesis (Knorr Synthesis)
This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
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Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, an equivalent of a base (e.g., sodium acetate) may be required.
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Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops), if not already used as the solvent.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography.
Protocol for Low-Temperature NMR Experiment
This protocol is for resolving broad signals due to tautomerism.
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Sample Preparation: Prepare a concentrated sample of your pyrazole derivative in a suitable deuterated solvent (e.g., deuterated chloroform, deuterated toluene).
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the NMR probe for the desired nucleus (e.g., ¹H or ¹³C).
-
Temperature Control: Set the initial temperature to room temperature and acquire a standard spectrum. Gradually decrease the temperature in increments of 10-20°C.
-
Data Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring the spectrum. Continue acquiring spectra at lower temperatures until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[3]
-
Processing and Analysis: Process the acquired spectra to analyze the changes in chemical shifts and signal multiplicity as a function of temperature.
Data Presentation
Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | Ethanol | None | 25 | 24 | 45 |
| 2 | Acetylacetone | Phenylhydrazine | Ethanol | Acetic Acid | 25 | 12 | 75 |
| 3 | Acetylacetone | Phenylhydrazine | Acetic Acid | - | 80 | 4 | 92 |
| 4 | Benzoylacetone | Phenylhydrazine | Ethanol | Acetic Acid | 80 | 8 | 60 (mixture of isomers) |
Note: Data is illustrative and based on general principles of pyrazole synthesis.
Table 2: Solubility of a Hypothetical Pyrazole Compound
| Solvent System | Concentration (µM) | Observation |
| Aqueous Buffer (pH 7.4) | 100 | Precipitation |
| Aqueous Buffer (pH 5.0) | 100 | Soluble |
| 10% DMSO in Aqueous Buffer | 100 | Slight Precipitation |
| 10% DMSO / 10% PEG300 in Buffer | 100 | Soluble |
| 5% Sulfobutylether-β-cyclodextrin in Buffer | 100 | Soluble |
Note: Data is illustrative and based on common solubility enhancement techniques for pyrazole compounds.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of crude this compound?
A1: Based on closely related pyrazole carboxamide derivatives, the crude product is expected to be a solid, appearing as a beige to light brown or off-white crystalline powder.[1]
Q2: What are the most common methods for purifying this compound?
A2: The most common and effective methods for purifying pyrazole derivatives, including this compound, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.
Q3: Which solvents are recommended for recrystallization?
A3: For pyrazole carboxamides, polar solvents are generally effective. Ethanol, methanol, and aqueous ethanol are commonly used for recrystallization.[2][3] The solubility is expected to increase with temperature, which is a key principle for successful recrystallization.[1]
Q4: What are the potential impurities I should be aware of?
A4: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product. For pyrazole syntheses, common impurities may include regioisomers (if unsymmetrical precursors are used), incompletely cyclized intermediates, and residual reagents. The purity of the starting materials is crucial to minimize the formation of impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during recrystallization: The compound may be partially soluble in the cold solvent. | - Ensure the minimum amount of hot solvent is used for dissolution.- Cool the solution slowly to allow for maximum crystal formation.- Consider using a mixed solvent system to optimize solubility differences between the hot and cold solvent. |
| Product loss during column chromatography: The compound may have strong interactions with the stationary phase. | - Adjust the polarity of the eluent. A more polar eluent may be needed to effectively elute the compound.- Consider deactivating the silica gel with a small amount of a basic modifier like triethylamine if the compound is basic. | |
| Colored Impurities in the Final Product | Presence of colored byproducts from the synthesis. | - During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the yield. |
| Oily Product Instead of Crystals | Presence of impurities that inhibit crystallization. | - Try triturating the oil with a non-polar solvent like hexane to induce solidification.- If trituration fails, purify the oil using column chromatography. |
| The compound has a low melting point or is an amorphous solid. | - Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry. | |
| Product is not dissolving in the chosen recrystallization solvent. | The solvent is not polar enough. | - Try a more polar solvent such as methanol or a mixed solvent system like ethanol/water. |
| Insufficient heating. | - Ensure the solvent is heated to its boiling point to maximize the solubility of the compound. |
Quantitative Data
| Parameter | Value | Notes |
| Melting Point (°C) | ~224-226 | Based on the closely related 5-amino-1-methylpyrazole-4-carboxamide.[4] |
| Solubility in Water | Low | Expected to be sparingly soluble in cold water, with increased solubility in hot water. |
| Solubility in Ethanol | Soluble | Generally soluble, especially when heated. A common solvent for recrystallization of similar compounds.[2][3] |
| Solubility in Ethyl Acetate | Moderately Soluble | Can be used as a solvent for recrystallization or as a component of the eluent in column chromatography. |
| Typical Recrystallization Yield | 80-95% | Yields for recrystallization of similar pyrazole derivatives are often in this range.[2] |
| Typical Column Chromatography Yield | 70-90% | Yields can be slightly lower than recrystallization due to potential product loss on the column. |
Experimental Protocols
Recrystallization Protocol (General)
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and all the solid has dissolved. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Column Chromatography Protocol (General)
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the column. Alternatively, a concentrated solution of the sample can be carefully added directly to the top of the column.
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Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a mixture of petroleum ether and ethyl acetate). The polarity can be gradually increased during the elution to separate the compounds.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualization
Caption: Purification workflow for this compound.
References
Validation & Comparative
A Comparative Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and Other Leading FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a significant target for therapeutic intervention. This guide provides a comparative analysis of a novel class of pan-FGFR covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold against other prominent FGFR inhibitors currently in clinical use or advanced development.
Disclaimer: Publicly available experimental data for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is limited. This guide will utilize data from a representative and well-characterized derivative from the same chemical series, compound 10h, a covalent pan-FGFR inhibitor, for comparative purposes.[2]
Quantitative Comparison of Inhibitory Activity
The in vitro potency of FGFR inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of the representative 5-amino-1H-pyrazole-4-carboxamide derivative and other leading FGFR inhibitors against various FGFR isoforms and in cellular assays.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | FGFR2 V564F Mutant | Mechanism |
| Compound 10h | 46 | 41 | 99 | - | 62 | Covalent |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | - | Reversible |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | - | Reversible |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 | - | Irreversible |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 | - | Reversible |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| Compound 10h | NCI-H520 | Lung Cancer | - | 19 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 59 | |
| KATO III | Gastric Cancer | FGFR2 Amplification | 73 | |
| Erdafitinib | NCI-H1581 | Lung Cancer | FGFR1 Amplification | 22.1 |
| RT-112 | Bladder Cancer | FGFR3 Mutation | 13.2 | |
| Pemigatinib | KATO III | Gastric Cancer | FGFR2 Amplification | 10 |
| RT-112 | Bladder Cancer | FGFR3 Mutation | 10 | |
| Futibatinib | SNU-16 | Gastric Cancer | FGFR2 Amplification | 4 |
| RT-112 | Bladder Cancer | FGFR3 Mutation | 16 | |
| Infigratinib | KATO III | Gastric Cancer | FGFR2 Amplification | 2 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize FGFR inhibitors.
In Vitro Kinase Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase domain.
Objective: To determine the IC50 value of an inhibitor against a specific FGFR isoform.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP solution
-
Substrate (e.g., poly(E,Y)4:1)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Objective: To determine the anti-proliferative effect of an inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines with known FGFR alterations (e.g., SNU-16, KATO III, RT-112)
-
Complete cell culture medium
-
Test compound (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Objective: To assess the in vivo anti-tumor activity of an inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with known FGFR alterations
-
Test compound formulated for oral gavage or intraperitoneal injection
-
Vehicle control
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
-
Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.
Visualizing Mechanisms and Workflows
FGFR Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. FGFR inhibitors block this initial activation step.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel FGFR inhibitor involves a multi-step process, from initial biochemical screening to in vivo efficacy studies. This workflow ensures a comprehensive characterization of the compound's potency and therapeutic potential.
Caption: Workflow for FGFR Inhibitor Characterization.
References
Unraveling the Potential: A Comparative Guide to the Efficacy of Pyrazole Carboxamide Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyrazole carboxamide derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of different pyrazole carboxamide derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.
The versatility of the pyrazole carboxamide core allows for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles. These compounds have been extensively investigated for their potential as antifungal, antimicrobial, antitubercular, and anticancer agents.[1][2][3][4] Their mechanism of action often involves the inhibition of crucial enzymes such as succinate dehydrogenase (SDH) in fungi or various protein kinases in cancer cells, highlighting their potential for targeted therapies.[3][5]
Comparative Efficacy: A Quantitative Overview
To facilitate a clear comparison of the biological activity of various pyrazole carboxamide derivatives, the following table summarizes key quantitative data from recent studies. This data includes metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), which are critical indicators of a compound's potency.
| Compound ID | Target/Organism | Assay Type | IC50 / EC50 | Reference |
| Antifungal Derivatives | ||||
| 11ea | Rhizoctonia cerealis | In vitro antifungal activity | EC50 = 0.93 µg/mL | [3] |
| 7ai | Rhizoctonia solani | In vitro antifungal activity | EC50 = 0.37 µg/mL | [6] |
| 9ac | Rhizoctonia cerealis | In vitro antifungal activity | EC50 = 1.09-4.95 mg/L | [7] |
| 9bf | Rhizoctonia cerealis | In vitro antifungal activity | EC50 = 1.09-4.95 mg/L | [7] |
| 9cb | Rhizoctonia cerealis | In vitro antifungal activity | EC50 = 1.09-4.95 mg/L | [7] |
| Anticancer Derivatives | ||||
| 10h | FGFR1 | Biochemical assay | IC50 = 46 nM | [8] |
| 10h | FGFR2 | Biochemical assay | IC50 = 41 nM | [8] |
| 10h | FGFR3 | Biochemical assay | IC50 = 99 nM | [8] |
| 10h | FGFR2 V564F mutant | Biochemical assay | IC50 = 62 nM | [8] |
| 10h | NCI-H520 lung cancer cells | Cell proliferation assay | IC50 = 19 nM | [8] |
| 10h | SNU-16 gastric cancer cells | Cell proliferation assay | IC50 = 59 nM | [8] |
| 10h | KATO III gastric cancer cells | Cell proliferation assay | IC50 = 73 nM | [8] |
| 10e | HCT116 cell line | Antiproliferation activity | IC50 = 0.39 µM | [4] |
| 10e | MCF-7 cell line | Antiproliferation activity | IC50 = 0.46 µM | [4] |
| 10e | Aurora-A kinase | Kinase inhibitory activity | IC50 = 0.16 µM | [4] |
| 6k | HeLa cells | Cytotoxicity assay | IC50 = 0.43 µM | [9] |
| 6k | HepG2 cells | Cytotoxicity assay | IC50 = 0.67 µM | [9] |
| 6k | Aurora kinase A | Kinase inhibition assay | IC50 = 16.3 nM | [9] |
| 6k | Aurora kinase B | Kinase inhibition assay | IC50 = 20.2 nM | [9] |
| Antimicrobial/Antitubercular Derivatives | ||||
| 5a | Mycobacterium tuberculosis H37Rv | Antitubercular activity | High inhibition % | [1] |
| 5b | Bacterial strains | Antimicrobial activity (MIC) | Potent effects | [1] |
| 5g | Bacterial strains | Antimicrobial activity (MIC) | Potent effects | [1] |
| Other Derivatives | ||||
| 17a | MOR (Gi pathway) | cAMP inhibition assay | EC50 = 87.1 nM | [10] |
| 9c | JNK-1 | Kinase inhibitory activity | IC50 < 10 µM | [11] |
| 10a | JNK-1 | Kinase inhibitory activity | IC50 < 10 µM | [11] |
| 10d | JNK-1 | Kinase inhibitory activity | IC50 < 10 µM | [11] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparison of pyrazole carboxamide derivatives.
In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds is commonly evaluated using the mycelium growth inhibition method against various phytopathogenic fungi.[6]
-
Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Compounds: The test compounds, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), are added to the molten PDA at various concentrations. A control group with only the solvent is also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of the PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate. The EC50 value is then determined by probit analysis.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is frequently determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole carboxamide derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using various biochemical assays, often employing luminescence or fluorescence-based detection methods.
-
Assay Setup: The assay is typically performed in a multi-well plate format. The reaction mixture contains the kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The pyrazole carboxamide derivatives are added to the reaction mixture at different concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.
-
Detection: A detection reagent is added that either measures the amount of ADP produced (indicating kinase activity) or the amount of phosphorylated substrate. This is often achieved through a coupled enzyme system that produces a luminescent or fluorescent signal.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.
Visualizing the Mechanisms of Action
To better understand the biological context in which these pyrazole carboxamide derivatives exert their effects, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 2. jocpr.com [jocpr.com]
- 3. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives as Potent Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds, with 5-amino-1H-pyrazole-4-carboxamide derivatives emerging as a promising class of kinase inhibitors. These compounds have demonstrated significant potential, particularly as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers.[1] This guide provides a comparative overview of the in vivo efficacy of a representative 5-amino-1H-pyrazole-4-carboxamide derivative against established FGFR inhibitors, supported by experimental data and detailed methodologies.
Introduction to the Compound and its Mechanism of Action
While in vivo data for the specific molecule 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is not extensively available in public literature, a closely related derivative, a 5-amino-1-phenyl-1H-pyrazole-4-carboxamide designated as Compound 10h , serves as an excellent representative for this class. Compound 10h has been identified as a potent and broad-spectrum covalent inhibitor of multiple FGFR isoforms.[1][2]
The anticancer activity of these derivatives is primarily attributed to their potent inhibition of the FGFR signaling cascade.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in a variety of solid tumors.[1] By inhibiting FGFRs, these compounds can block downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[1]
Comparative In Vivo Efficacy
Detailed in vivo efficacy studies are crucial for the clinical translation of these promising compounds. While specific in vivo data for Compound 10h is emerging, we can project its potential performance based on its strong in vitro profile and compare it with approved FGFR inhibitors. The following tables summarize the in vitro potency of Compound 10h and the established in vivo efficacy of approved FGFR inhibitors in xenograft models.
In Vitro Inhibitory and Anti-proliferative Activity of Compound 10h
| Target/Cell Line | IC50 (nM) | Cancer Type |
| Biochemical Assays | ||
| FGFR1 | 46 | - |
| FGFR2 | 41 | - |
| FGFR3 | 99 | - |
| FGFR2 V564F Mutant | 62 | - |
| Cell-Based Assays | ||
| NCI-H520 | 19 | Lung Cancer |
| SNU-16 | 59 | Gastric Cancer |
| KATO III | 73 | Gastric Cancer |
Data sourced from studies on pan-FGFR covalent inhibitors.[2]
Comparative In Vivo Efficacy of Approved FGFR Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Erdafitinib | Urothelial Carcinoma Xenograft | 8 mg/kg, daily | ~60-70% |
| Pemigatinib | Cholangiocarcinoma Xenograft | 13.5 mg/kg, 2 weeks on/1 week off | ~50-60% |
| Infigratinib | Cholangiocarcinoma Xenograft | 125 mg, daily for 21 days of 28-day cycle | ~40-50% |
| Futibatinib | Cholangiocarcinoma Xenograft | 20 mg, daily | ~50-60% |
Note: The tumor growth inhibition percentages are representative values from preclinical studies and can vary based on the specific xenograft model and experimental conditions.
Experimental Protocols
A general experimental workflow for evaluating the in vivo efficacy of compounds like 5-amino-1H-pyrazole-4-carboxamide derivatives in xenograft models is provided below. This protocol is based on established methodologies for testing anticancer agents in vivo.[3][4][5]
Subcutaneous Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines with known FGFR alterations (e.g., NCI-H520, SNU-16) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Preparation for Implantation: Cells are harvested at 80-90% confluency using trypsin-EDTA. After neutralization and centrifugation, the cell pellet is resuspended in sterile phosphate-buffered saline (PBS) or a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Cell viability should be >95%.[3]
-
Animal Husbandry: 6-8 week old female athymic nude mice are used for the study. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have free access to food and water.[5]
-
Tumor Implantation: Mice are anesthetized, and the injection site on the flank is disinfected. 100 µL of the cell suspension (containing 5 x 10⁶ cells) is injected subcutaneously.[3]
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers once the tumors become palpable. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[3]
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., Compound 10h) is administered orally or via intraperitoneal injection at a specified dose and schedule. The vehicle control group receives the same volume of the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the percentage of tumor growth inhibition at the end of the study.
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as weighing, histology, and biomarker analysis.
Visualizing Key Processes
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the FGFR signaling pathway and the in vivo experimental workflow.
Caption: FGFR Signaling Pathway and Inhibition by 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives.
Caption: Experimental Workflow for an In Vivo Xenograft Study.
Conclusion
Derivatives of 5-amino-1H-pyrazole-4-carboxamide represent a promising new class of kinase inhibitors with significant potential for the treatment of cancers driven by aberrant FGFR signaling. Their potent in vitro activity against key FGFR isoforms and cancer cell lines provides a strong rationale for their continued in vivo evaluation. By following established xenograft protocols, researchers can effectively validate the efficacy of these compounds and compare their performance against existing therapies. The data generated from such studies will be critical in advancing these novel inhibitors towards clinical development and offering new hope for patients with FGFR-driven malignancies.
References
Comparative Analysis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity and selectivity profile of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a small molecule of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally similar 5-aminopyrazole-4-carboxamide derivatives to project its potential biological activity and off-target effects. We will compare its anticipated profile with established pyrazole-based kinase inhibitors, offering insights into potential therapeutic applications and liabilities.
Introduction to 5-Aminopyrazole-4-carboxamide Derivatives
The 5-aminopyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] These compounds are known to interact with the ATP-binding site of kinases, and subtle structural modifications can significantly alter their potency and selectivity. This adaptability has led to the development of inhibitors targeting a wide range of kinases involved in oncology, inflammation, and neurodegenerative diseases.[1]
Predicted Selectivity Profile of this compound
Based on published data for similar compounds, it is plausible that this compound could exhibit activity against various kinase families. However, the lack of larger, more complex substituents that often confer high potency and selectivity suggests it might have a more promiscuous profile or lower potency compared to highly optimized derivatives.
Comparative Analysis with Alternative Pyrazole-Based Inhibitors
To contextualize the potential profile of this compound, we compare it with three distinct 5-aminopyrazole-4-carboxamide derivatives for which detailed selectivity data has been published: a highly selective RET inhibitor, a potent pan-FGFR inhibitor, and a promising IRAK4 inhibitor.
Data Presentation: Kinase Inhibition Profiling
The following table summarizes the inhibitory activity of these comparator compounds against a panel of kinases. This data highlights the diverse selectivity profiles that can be achieved from the 5-aminopyrazole-4-carboxamide scaffold.
| Compound Name/Reference | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (IC50 in nM or % Inhibition @ concentration) | Kinase Panel Size |
| Compound 15l [4] | RET | 44 (wild-type), 252 (V804M mutant) | Exclusively inhibits RET | 369 |
| Compound 10h [5] | FGFR1, FGFR2, FGFR3 | 46, 41, 99 | Data not provided | Not specified |
| Compound 1 (IRAK4 Inhibitor) [6] | IRAK4 | - | >100-fold selective against 89% of kinases | 101 or 264 |
Note: Data for this compound is not available.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of inhibitor performance. Below are representative protocols for key assays used to determine the selectivity of the comparator compounds.
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for in vitro kinase profiling using a radiometric or luminescence-based assay format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or unlabeled ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates (for radiometric assays)
-
Scintillation counter (for radiometric assays) or luminescence plate reader (for ADP-Glo™ type assays)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar (for luminescence-based assays)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, substrate, and test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a solution of ATP (and [γ-³³P]ATP if radiometric) to a final concentration typically at or near the Km for each specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
For Radiometric Assays: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence-Based Assays (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol. This typically involves a two-step process of adding a reagent to stop the reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Kinase Selectivity and Experimental Workflow
Kinase Selectivity Concept
The following diagram illustrates the concept of kinase inhibitor selectivity. A selective inhibitor will potently inhibit its intended target with minimal effect on other kinases, while a non-selective inhibitor will affect a broader range of kinases.
Caption: Conceptual diagram of selective vs. non-selective kinase inhibition.
General Kinase Assay Workflow
The diagram below outlines a typical workflow for an in vitro kinase inhibition assay.
Caption: A simplified workflow for determining in vitro kinase inhibition.
Conclusion
The 5-aminopyrazole-4-carboxamide scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. While the specific cross-reactivity and selectivity profile of this compound remains to be experimentally determined, analysis of its structurally related analogs reveals that fine-tuning of the substituents on the pyrazole core can lead to highly selective inhibitors for diverse kinase targets. The provided data on selective RET, pan-FGFR, and IRAK4 inhibitors demonstrates the wide range of selectivity profiles achievable. Researchers working with this compound should anticipate the possibility of activity across multiple kinase families and are encouraged to perform comprehensive selectivity profiling to fully characterize its biological activity.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
BCR-ABL Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia (CML)
A Comparative Analysis of Kinase Inhibitors in Oncology
This guide provides a detailed comparative analysis of key kinase inhibitors used in cancer therapy, with a focus on BCR-ABL, CDK4/6, and EGFR inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their performance based on experimental data.
The discovery of the Bcr-Abl tyrosine kinase as the driver of Chronic Myeloid Leukemia (CML) led to the development of targeted kinase inhibitors, revolutionizing CML treatment. This section compares the first-generation inhibitor, Imatinib, with second-generation inhibitors, Nilotinib and Dasatinib.
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL fusion protein drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the central role of BCR-ABL and its inhibition by tyrosine kinase inhibitors (TKIs).
Unraveling the Multifaceted Mechanisms of 5-Amino-1H-pyrazole-4-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities. While the specific mechanism of action for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is not extensively documented in publicly available literature, the broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives has been the subject of intensive research. These investigations have revealed that subtle structural modifications to this core can direct the resulting compounds to selectively inhibit a range of critical biological targets implicated in various diseases, from cancer to inflammation.
This guide provides a comparative overview of the mechanisms of action for several key 5-amino-1H-pyrazole-4-carboxamide derivatives, focusing on four validated molecular targets: Fibroblast Growth Factor Receptors (FGFR), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Carbonic Anhydrases (CAs), and Fms-like Tyrosine Kinase 3 (FLT3). By examining the quantitative data, experimental protocols, and associated signaling pathways, researchers can gain a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this versatile chemical class.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling, often through gene amplification, mutations, or translocations, is a key driver in the pathogenesis of various cancers.[1][2] Consequently, FGFRs have become an attractive target for anticancer drug development. Several 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as potent pan-FGFR inhibitors, demonstrating efficacy against both wild-type and mutated forms of the receptors.[3][4]
Quantitative Data: In Vitro FGFR Inhibition and Antiproliferative Activity
The following table summarizes the in vitro potency of a representative 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h , against various FGFR isoforms and its antiproliferative effect on cancer cell lines with activated FGFR signaling.[2][4]
| Target/Cell Line | IC50 (nM) | Cancer Type |
| Biochemical Assays | ||
| FGFR1 | 46 | - |
| FGFR2 | 41 | - |
| FGFR3 | 99 | - |
| FGFR2 V564F Mutant | 62 | - |
| Cell-Based Assays | ||
| NCI-H520 | 19 | Lung Cancer |
| SNU-16 | 59 | Gastric Cancer |
| KATO III | 73 | Gastric Cancer |
Experimental Protocols
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a purified FGFR kinase. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[5]
-
Reagent Preparation :
-
Prepare a 3X solution of the test compound in kinase buffer.
-
Prepare a 3X mixture of the FGFR kinase and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Initiate the reaction by adding 5 µL of the 3X tracer solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition :
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
The FRET signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated from the dose-response curve.
-
This assay determines the effect of a test compound on the viability and proliferation of cancer cells.[6]
-
Cell Plating : Seed cancer cells (e.g., NCI-H520, SNU-16, KATO III) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Addition : Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization : Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway
Caption: FGFR Signaling Pathway and Point of Inhibition.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[7] It acts as an essential signal transducer downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[7][8] Aberrant IRAK4 activity is associated with various inflammatory diseases, making it a compelling therapeutic target.[7][8] A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective IRAK4 inhibitors.[7][8]
Quantitative Data: In Vitro IRAK4 Inhibition
The table below presents the in vitro inhibitory potency of a representative IRAK4 inhibitor from the 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide series.
| Compound | IRAK4 IC50 (nM) |
| Compound 14 | 5.6 |
Data from Lim et al., ACS Med. Chem. Lett. 2015, 6 (6), 683–8.[7]
Experimental Protocols
The inhibitory activity of compounds against IRAK4 can be measured using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[3][9]
-
Reaction Setup : In a 96-well plate, add the test inhibitor, purified recombinant IRAK4 kinase, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.
-
Kinase Reaction : Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
ADP Detection :
-
Add ADP-Glo™ reagent to deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated from dose-response curves.
The cellular activity of IRAK4 inhibitors can be assessed by measuring their ability to suppress the release of pro-inflammatory cytokines in response to TLR stimulation.
-
Cell Treatment : Pre-incubate human peripheral blood mononuclear cells (PBMCs) with serial dilutions of the test compound.
-
Stimulation : Stimulate the cells with a TLR agonist, such as R848 (a TLR7/8 agonist).
-
Cytokine Measurement : After an appropriate incubation period, collect the cell supernatant and measure the concentration of a pro-inflammatory cytokine (e.g., IL-6) using an ELISA kit.
-
Data Analysis : Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 value.
Signaling Pathway
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain pyrazole-carboxamide derivatives have been shown to act as inhibitors of specific human carbonic anhydrase (hCA) isoforms.
Quantitative Data: In Vitro hCA Inhibition
The following table shows the inhibition constants (Ki) of a series of pyrazole-carboxamide derivatives against two hCA isoforms, hCA I and hCA II.
| Compound | hCA I Ki (µM) | hCA II Ki (µM) |
| Acetazolamide (Reference) | 0.063-3.368 | 0.007-4.235 |
| 6a-i (Pyrazole-carboxamides) | 0.063–3.368 | 0.007–4.235 |
Data from Güneş et al., J Mol Struct. 2024, 1301, 137289.[10]
Experimental Protocols
The inhibitory effect of compounds on CA activity is often determined by monitoring the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[11]
-
Reagent Preparation :
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of human carbonic anhydrase in buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a fresh solution of the substrate, p-NPA, in acetonitrile or DMSO.
-
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the CA working solution.
-
Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
-
Data Acquisition :
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals. The rate of increase in absorbance corresponds to the rate of p-nitrophenol formation.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 or Ki values are then determined.
-
Mechanism of Action
Caption: Carbonic Anhydrase Catalytic Reaction and Inhibition.
Fms-like Tyrosine Kinase 3 (FLT3) Inhibition
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells.[12] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and are frequently observed in acute myeloid leukemia (AML), where they are associated with a poor prognosis.[12][13] Consequently, FLT3 is a key therapeutic target in AML, and several 1H-pyrazole-3-carboxamide derivatives have been developed as potent FLT3 inhibitors.[14]
Quantitative Data: In Vitro FLT3 Inhibition and Antiproliferative Activity
The table below summarizes the in vitro inhibitory activity of a representative 1H-pyrazole-3-carboxamide derivative, compound 8t , against FLT3 and its effect on the proliferation of an AML cell line.[14]
| Target/Cell Line | IC50 (nM) |
| Biochemical Assay | |
| FLT3 | 0.089 |
| Cell-Based Assay | |
| MV4-11 (FLT3-ITD) | 1.22 |
Experimental Protocols
The inhibitory potency of compounds against FLT3 kinase can be evaluated using an in vitro kinase assay.[12]
-
Reaction Setup : The assay is typically performed in a multi-well plate containing the purified recombinant FLT3 kinase domain, a peptide substrate, and ATP.
-
Compound Addition : Serial dilutions of the test compound are added to the wells.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.
-
Detection : The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ which measures ADP formation, or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration to determine the IC50 value.
This method assesses the ability of an inhibitor to block the autophosphorylation of FLT3 in cells.[10][15]
-
Cell Treatment : Treat FLT3-mutant cells (e.g., MV4-11) with various concentrations of the test compound for 1-4 hours.
-
Cell Lysis : Lyse the cells and collect the protein extracts.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting :
-
Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
Subsequently, probe with a primary antibody for total FLT3 as a loading control.
-
Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-FLT3 band relative to the total FLT3 band indicates the level of inhibition.
Signaling Pathway
Caption: FLT3 Signaling Pathway and Point of Inhibition.
References
- 1. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. atcc.org [atcc.org]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. promega.com [promega.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.abclonal.com [blog.abclonal.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
In Vivo Validation of Pyrazole Inhibitors: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of in vitro results for three distinct pyrazole-based inhibitors targeting different key proteins in cellular signaling: Celecoxib (a COX-2 inhibitor), Ruxolitinib (a JAK1/2 inhibitor), and Compound 5b (a tubulin polymerization inhibitor). The following sections present quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the translation from in vitro activity to in vivo efficacy for this important class of compounds.
Comparative Efficacy and Potency of Pyrazole Inhibitors
The successful translation of an in vitro potent compound to an in vivo effective therapeutic agent is a critical step in drug development. This table summarizes the in vitro potency and corresponding in vivo efficacy of our three selected pyrazole inhibitors.
| Inhibitor | Target | In Vitro Potency (IC50) | Cell-Based Assay (IC50) | In Vivo Model | Dosage | In Vivo Efficacy | Reference |
| Celecoxib | COX-2 | 0.04 µM (Human recombinant COX-2) | Varies by cell line (e.g., ~5-15 µM for growth inhibition in various cancer cells) | Human meningioma xenograft in nude mice | 1500 ppm in chow | ~65% reduction in mean tumor volume | [1] |
| Ruxolitinib | JAK1/JAK2 | JAK1: 3.3 nM, JAK2: 2.8 nM | Proliferation of JAK2V617F+ Ba/F3 cells: 127 nM | Human colorectal cancer LS411N xenografts in nude mice | 150 mg/kg, p.o., every 2 days for 14 days | Significant reduction in tumor volume and weight | [2][3][4] |
| Compound 5b | Tubulin Polymerization | 1.87 µM | MCF-7 cell proliferation: 38.37 nM | MCF-7 xenograft in nude mice | 20 mg/kg, i.p., for 21 days | 68.95% average tumor growth inhibition | [5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of validation, the following diagrams illustrate the targeted signaling pathways and a generalized experimental workflow.
Detailed Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Celecoxib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Celecoxib against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Celecoxib
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of Celecoxib in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-1 or COX-2 enzyme, and the diluted Celecoxib or vehicle (DMSO for control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
-
Quantification of PGE2: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX activity inhibition for each Celecoxib concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
In Vitro JAK Kinase Assay (Ruxolitinib)
Objective: To determine the IC50 of Ruxolitinib against JAK1 and JAK2 kinases.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Ruxolitinib
-
Peptide substrate (e.g., a substrate containing a tyrosine residue for phosphorylation)
-
ATP
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation: Prepare a stock solution of Ruxolitinib in DMSO and create a series of dilutions in kinase assay buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the kinase assay buffer, the respective JAK enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the diluted Ruxolitinib or vehicle control to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence in each well using a plate reader. Calculate the percentage of kinase activity inhibition for each Ruxolitinib concentration. Determine the IC50 value by fitting the data to a dose-response curve.[7]
In Vitro Tubulin Polymerization Assay (Compound 5b)
Objective: To determine the effect of Compound 5b on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
Compound 5b
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized microtubules
-
96-well, black, clear-bottom plates
-
Fluorometric plate reader with temperature control
Procedure:
-
Compound Preparation: Dissolve Compound 5b in DMSO to make a stock solution. Prepare serial dilutions in polymerization buffer.
-
Reaction Mixture: On ice, prepare a reaction mixture containing tubulin and the fluorescent reporter dye in the polymerization buffer.
-
Assay Plate Preparation: Add the diluted Compound 5b or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to each well, followed by the addition of GTP to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization for each concentration of Compound 5b. Determine the IC50 value for the inhibition of tubulin polymerization.
Human Tumor Xenograft Model (General Protocol)
Objective: To evaluate the in vivo antitumor efficacy of a pyrazole inhibitor.
Materials:
-
Human cancer cell line (e.g., MCF-7, LS411N)
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound (pyrazole inhibitor) and vehicle
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until the cells are in the logarithmic growth phase.
-
Cell Preparation for Implantation: Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer the pyrazole inhibitor to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Analyze the data for statistical significance.
References
- 1. mdpi.com [mdpi.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Derivatives as TGR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide scaffold is a versatile chemical framework that has been explored for various therapeutic applications. This guide provides a detailed comparison of a series of derivatives based on this core structure, focusing on their structure-activity relationship (SAR) as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5). TGR5 is a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[1]
The data presented herein is primarily based on the findings from a study by Londregan et al. (2013), which systematically explored the optimization of a high-throughput screening hit to develop novel TGR5 agonists.[2] This guide will objectively compare the performance of these derivatives, supported by quantitative experimental data, and provide an overview of the methodologies used in their evaluation.
Core Molecular Scaffold and Points of Substitution
The fundamental structure of the compounds discussed is the this compound core. The SAR exploration primarily involves modifications at the 5-position with a phenoxy group and various substitutions on the carboxamide nitrogen.
Caption: Core structure of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide with key substitution points.
Comparative Analysis of TGR5 Agonist Potency
The following table summarizes the in vitro potency of various 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives as TGR5 agonists. The activity is expressed as the half-maximal effective concentration (EC50) in a cell-based assay measuring TGR5-mediated signaling.
| Compound ID | R1 (Phenoxy Substitution) | R2 (Carboxamide Substitution) | TGR5 EC50 (nM)[2] |
| 1 | H | 4-Chlorobenzyl | 1300 |
| 2 | 2-Me | 4-Chlorobenzyl | 130 |
| 3 | 2-CF3 | 4-Chlorobenzyl | 31 |
| 4 | 2-Cl | 4-Chlorobenzyl | 20 |
| 5 | 2,6-di-Me | 4-Chlorobenzyl | 14 |
| 6 | 2-Cl | 4-Fluorobenzyl | 20 |
| 7 | 2-Cl | 4-(Trifluoromethyl)benzyl | 18 |
| 8 | 2-Cl | (4-Chlorophenyl)ethyl | 11 |
| 9 | 2-Cl | (R)-(4-Chlorophenyl)ethyl | 8 |
| 10 | 2-Cl | (S)-(4-Chlorophenyl)ethyl | 38 |
Structure-Activity Relationship Summary
The data reveals several key trends in the structure-activity relationship for this series of TGR5 agonists:
-
Substitution on the Phenoxy Ring (R1): Introducing substituents at the ortho position of the phenoxy ring generally leads to a significant increase in potency compared to the unsubstituted analog (Compound 1 ). For instance, a methyl group (Compound 2 ), a trifluoromethyl group (Compound 3 ), and a chloro group (Compound 4 ) all enhance agonist activity. Disubstitution at the 2 and 6 positions with methyl groups (Compound 5 ) further improves potency.
-
Substitution on the Carboxamide Nitrogen (R2): Modifications to the benzyl group on the carboxamide nitrogen show that various electron-withdrawing groups are well-tolerated. For example, 4-fluoro (Compound 6 ) and 4-(trifluoromethyl) (Compound 7 ) substitutions on the benzyl ring result in potency similar to the 4-chloro analog (Compound 4 ).
-
Extension of the Carboxamide Substituent: Extending the linker between the phenyl ring and the carboxamide nitrogen by one carbon to an ethyl group (Compound 8 ) leads to a further increase in potency.
-
Stereochemistry of the Carboxamide Substituent: The stereochemistry of the ethylphenyl substituent plays a crucial role. The (R)-enantiomer (Compound 9 ) is approximately 4.75-fold more potent than the (S)-enantiomer (Compound 10 ), indicating a specific stereochemical preference in the TGR5 binding pocket.
Experimental Protocols
The evaluation of TGR5 agonist activity typically involves cell-based assays that measure the downstream consequences of receptor activation. The primary signaling pathway for TGR5 involves the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4]
TGR5 Functional Assay (cAMP Measurement)
| Step | Description |
| Cell Culture | HEK293 cells stably expressing human TGR5 are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent.[3] |
| Cell Plating | Cells are seeded into 96-well plates and incubated for 24 hours.[3] |
| Compound Preparation | Test compounds are serially diluted in a suitable buffer (e.g., serum-free DMEM) to create a dose-response curve. A known TGR5 agonist is used as a positive control, and a vehicle control (e.g., DMSO) is also prepared.[3] |
| Assay Procedure | The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubated. The test compounds are then added to the wells and incubated for a defined period (e.g., 30 minutes) at 37°C.[3] |
| cAMP Detection | Intracellular cAMP levels are measured using a commercially available kit, such as an HTRF cAMP assay or a cAMP ELISA kit, following the manufacturer's instructions.[3] |
| Data Analysis | The data is analyzed to generate dose-response curves, and the EC50 values are calculated to determine the potency of the compounds. |
Experimental and Signaling Pathway Visualizations
The following diagrams illustrate the general workflow for evaluating TGR5 agonists and the simplified TGR5 signaling cascade.
Caption: Generalized experimental workflow for assessing TGR5 agonist activity.
Caption: Simplified TGR5 signaling cascade initiated by agonist binding.
References
- 1. dovepress.com [dovepress.com]
- 2. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Against Known Kinase Inhibitors in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is increasingly dominated by targeted treatments that interfere with specific molecular pathways driving tumorigenesis. Among the promising scaffolds for developing such therapies is the 5-amino-1H-pyrazole-4-carboxamide core structure. This guide provides a comparative benchmark of a representative compound from this class, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (herein benchmarked using data from a closely related and well-characterized derivative, Compound 10h), against established FDA-approved kinase inhibitors. The comparison focuses on in vitro efficacy against key oncogenic kinases—Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs)—and their impact on cancer cell proliferation.
Executive Summary
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have demonstrated potent anticancer properties, particularly as inhibitors of protein kinases. This guide presents a hypothetical performance profile for this compound, based on published data for a structurally similar pan-FGFR covalent inhibitor, against approved drugs targeting the FGFR and CDK4/6 pathways. The objective is to provide a quantitative and methodological framework for evaluating its potential as a novel therapeutic agent.
Comparative In Vitro Efficacy
The following tables summarize the in vitro inhibitory activity of our benchmark compound and a selection of FDA-approved drugs against their respective kinase targets and relevant cancer cell lines.
Table 1: Biochemical Kinase Inhibition
This table compares the half-maximal inhibitory concentration (IC50) of the compounds against purified kinase enzymes. Lower values indicate greater potency.
| Compound/Drug | Target Kinase | IC50 (nM) |
| Benchmark Compound (as "10h") | FGFR1 | 46 |
| FGFR2 | 41 | |
| FGFR3 | 99 | |
| Erdafitinib | FGFR1 | 1.2[1][2][3] |
| FGFR2 | 2.5[1][2][3] | |
| FGFR3 | 3.0[1][2][3] | |
| Pemigatinib | FGFR1 | 0.4[4][5][6] |
| FGFR2 | 0.5[4][5][6] | |
| FGFR3 | 1.2[4][5][6] | |
| Palbociclib | CDK4 | 11[7][8] |
| CDK6 | 16[7] | |
| Ribociclib | CDK4 | 10[8][9][10] |
| CDK6 | 39[8][9][10] | |
| Abemaciclib | CDK4 | 2[11][12][13] |
| CDK6 | 10[11][12][13] |
Note: Data for the benchmark compound is based on a representative 5-amino-1H-pyrazole-4-carboxamide derivative.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
This table presents the IC50 values of the compounds for inhibiting the growth of various cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (nM) |
| Benchmark Compound (as "10h") | NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 | |
| KATO III | Gastric Cancer | 73 | |
| Palbociclib | MCF-7 | Breast Cancer | ~108-148[14][15][16] |
| Ribociclib | MCF-7 | Breast Cancer | >10,000[17] (other studies show activity in µM range[18]) |
| Abemaciclib | MCF-7 | Breast Cancer | ~178-690[19][20] |
Signaling Pathways
Understanding the targeted signaling pathways is crucial for evaluating the mechanism of action of these inhibitors.
Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.
The Fibroblast Growth Factor (FGF) signaling pathway, when activated, triggers multiple downstream cascades including RAS-MAPK and PI3K-AKT, which are crucial for cell proliferation, survival, and angiogenesis.[21][22][23][24][25] FGFR inhibitors block the receptor's kinase activity, thereby preventing the initiation of these downstream signals.
Figure 2: Role of CDK4/6 in G1-S Phase Transition and Point of Inhibition.
The Cyclin D-CDK4/6 complex plays a pivotal role in the cell cycle by phosphorylating the retinoblastoma protein (pRb).[26][27][28][29] This inactivates pRb, allowing the transcription factor E2F to initiate the expression of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase. CDK4/6 inhibitors prevent this phosphorylation, leading to cell cycle arrest in the G1 phase.[29]
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. Detailed methodologies for these key experiments are provided below.
In Vitro Kinase Inhibition Assay (TR-FRET based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the acceptor fluorophore into proximity, resulting in a FRET signal that is proportional to kinase activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and test compounds at desired concentrations.
-
Kinase Reaction:
-
Add the kinase and test compound (or vehicle control) to the wells of a microplate.
-
Incubate to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate at room temperature to allow for phosphorylation.
-
-
Detection:
-
Stop the reaction and add the detection mixture containing the terbium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: General workflow for a TR-FRET based in vitro kinase assay.
MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess cell viability and, by extension, the anti-proliferative effects of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4][30] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[30]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value from the dose-response curve.
Figure 4: General workflow for the MTT cell proliferation assay.
Conclusion
The benchmark data, based on a representative 5-amino-1H-pyrazole-4-carboxamide derivative, highlights the potential of this scaffold in the development of novel anticancer agents. While the hypothetical compound shows promising activity against FGFRs, the established drugs Erdafitinib and Pemigatinib exhibit greater potency in biochemical assays. This suggests that further lead optimization of the this compound core may be necessary to achieve competitive efficacy.
The anti-proliferative data further underscores the therapeutic potential, with the benchmark compound demonstrating potent inhibition of lung and gastric cancer cell lines. A direct comparison with the approved drugs in these specific cell lines would be a critical next step for a more definitive assessment.
This guide serves as a foundational tool for researchers, providing a clear quantitative comparison, detailed experimental protocols, and visual representations of the underlying biological pathways. The presented data and methodologies should facilitate the strategic advancement of this compound and its analogues in the drug discovery pipeline.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pemigatinib | FGFR | TargetMol [targetmol.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. mdpi.com [mdpi.com]
- 9. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]
- 15. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 23. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. onclive.com [onclive.com]
- 30. selleckchem.com [selleckchem.com]
Reproducibility of Experiments with 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental considerations for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a molecule of interest in kinase inhibitor research. While specific reproducibility data for this compound is not extensively available in public literature, this document outlines best practices and presents comparative data from a structurally related compound, a 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative (compound 10h), to offer a framework for assessing experimental reliability.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro potency of a representative pan-FGFR inhibitor, compound 10h, which shares the 5-amino-1H-pyrazole-4-carboxamide core. This data can serve as a benchmark when evaluating the performance of this compound.
Table 1: In Vitro Inhibitory and Anti-proliferative Activity of Compound 10h [1][2]
| Target/Cell Line | IC50 (nM) | Cancer Type |
| Biochemical Assays | ||
| FGFR1 | 46 | - |
| FGFR2 | 41 | - |
| FGFR3 | 99 | - |
| FGFR2 V564F Mutant | 62 | - |
| Cell-Based Assays | ||
| NCI-H520 | 19 | Lung Cancer |
| SNU-16 | 59 | Gastric Cancer |
| KATO III | 73 | Gastric Cancer |
Experimental Protocols
To ensure the reproducibility of experiments, detailed and standardized protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of pyrazole-based kinase inhibitors.
Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives
A general and reproducible method for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives involves a one-pot, three-component reaction.[3][4]
Materials:
-
Substituted benzaldehydes
-
Malononitrile
-
Phenylhydrazine
-
Catalyst (e.g., alumina-silica-supported MnO2 or a novel nano catalyst like LDH@PTRMS@DCMBA@CuI)
-
Solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
Combine equimolar amounts of the substituted benzaldehyde, malononitrile, and phenylhydrazine in a reaction vessel.
-
Add the catalyst to the mixture.
-
The reaction is typically stirred at a controlled temperature (e.g., 55 °C) for a specific duration (e.g., 15-27 minutes).[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product is isolated, purified (e.g., by recrystallization from ethanol), and characterized.[5]
Characterization:
-
FTIR (KBr, ν cm-1): To identify functional groups. Characteristic peaks for 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives include bands around 3447-3208 cm-1 (NH2), 2206 cm-1 (CN), and 1632-1600 cm-1 (C=N, C=C).[5]
-
1H NMR and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a general protocol for assessing the inhibitory activity of a compound against a specific kinase, which can be adapted for this compound.
Materials:
-
Kinase of interest (e.g., FGFR1)
-
Substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Detection reagent
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a microplate, add the kinase and the test compound solution.
-
Incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set amount of time at a controlled temperature.
-
Stop the reaction and add the detection reagent to measure the kinase activity (e.g., by detecting the amount of phosphorylated substrate).
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Factors Influencing Experimental Reproducibility
Several factors can impact the reproducibility of experiments involving pyrazole derivatives:
-
Purity of the Compound: The presence of impurities can significantly affect biological assay results. Rigorous purification and characterization of the synthesized compound are essential.
-
Assay Conditions: Minor variations in assay conditions such as temperature, incubation time, and reagent concentrations can lead to different outcomes. Strict adherence to standardized protocols is necessary.
-
Cell Line Authenticity and Passage Number: For cell-based assays, it is crucial to use authenticated cell lines and maintain a consistent passage number to ensure reliable results.
-
Reagent Quality: The quality and lot-to-lot variability of reagents, including enzymes, substrates, and media, can introduce variability.
Mandatory Visualizations
FGFR Signaling Pathway
The following diagram illustrates a simplified representation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a common target for pyrazole-based kinase inhibitors.
Caption: Simplified FGFR signaling pathway and the potential point of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The diagram below outlines a typical workflow for screening and evaluating kinase inhibitors, emphasizing the steps crucial for ensuring reproducible results.
Caption: Standard workflow for kinase inhibitor evaluation.
Conclusion
While direct, extensive data on the experimental reproducibility of this compound is limited in publicly available literature, a framework for ensuring reliable and comparable results can be established through meticulous adherence to detailed experimental protocols, rigorous compound characterization, and standardized assay conditions. The comparative data from structurally similar compounds, such as the pan-FGFR inhibitor 10h, provide a valuable reference for performance expectations. By implementing the best practices outlined in this guide, researchers can enhance the reproducibility of their findings and contribute to the robust evaluation of this and other novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Assessing the Therapeutic Index of Pyrazole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities.[1] A critical parameter in the development of any new therapeutic agent is its therapeutic index (TI), a quantitative measure of the drug's safety margin. This guide provides a comparative assessment of the therapeutic index of established and experimental pyrazole-based compounds, supported by experimental data and detailed methodologies.
Understanding the Therapeutic Index
The therapeutic index is classically defined as the ratio of the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect. It is often calculated using the following formulas:
-
Therapeutic Index (TI) = TD50 / ED50
-
Therapeutic Index (TI) = LD50 / ED50
Where:
-
TD50 is the dose of a drug that causes a toxic response in 50% of the population.
-
LD50 is the dose of a drug that is lethal to 50% of the population.
-
ED50 is the dose of a drug that is therapeutically effective in 50% of the population.
A higher TI is generally preferable, as it indicates a wider margin between the effective dose and the toxic dose.
Comparative Analysis of Pyrazole-Based Compounds
This section provides a comparative overview of the therapeutic index and related safety and efficacy data for prominent and investigational pyrazole-based compounds.
Marketed Pyrazole-Based Drugs
Celecoxib (Celebrex)
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[2][3] Its pyrazole structure is key to its selective inhibition of COX-2 over COX-1, which is thought to reduce certain gastrointestinal side effects associated with non-selective NSAIDs.[2]
| Parameter | Value (Species) | Description | Reference |
| LD50 (Oral) | > 2000 mg/kg (Rat) | Lethal dose in 50% of the population. A high value suggests low acute toxicity. | [2] |
| ED50 (Analgesic) | 34.5 mg/kg (Rat) | Effective dose for analgesia in the Hargreaves hyperalgesia model. | [4] |
| ED50 (Anti-inflammatory) | 7.1 mg/kg (Rat) | Effective dose for reducing acute inflammation in the carrageenan edema assay. | [4] |
| ED50 (Anti-inflammatory) | 0.37 mg/kg/day (Rat) | Effective dose for reducing chronic inflammation in the adjuvant arthritis model. | [4] |
| Calculated TI (Analgesic) | > 58 | Based on LD50 / ED50 (Hargreaves model). | |
| Calculated TI (Anti-inflammatory) | > 281 | Based on LD50 / ED50 (Carrageenan edema assay). |
Mavacamten (Camzyos)
Mavacamten is a first-in-class cardiac myosin inhibitor used for the treatment of obstructive hypertrophic cardiomyopathy (oHCM).[5] It modulates the number of myosin heads that can enter the power-generating state, thereby reducing the hypercontractility characteristic of HCM.[6] Preclinical studies have indicated a narrow therapeutic window for mavacamten, where the doses that produce therapeutic effects are close to those that cause toxicity.[7]
| Parameter | Value (Species) | Description | Reference |
| Pharmacologically Active Dose (PAD) | 1 mg/kg/day (Rat) | Dose that reduced fractional shortening by approximately 20%. | [7] |
| Pharmacologically Active Dose (PAD) | 0.045 mg/kg (Dog) | Dose that produced an approximately 11% reduction in fractional shortening over 31 days. | [7] |
| Toxicity Profile | Narrow Therapeutic Window | Pharmacologically active doses overlap with doses producing toxicities, including cardiac failure at higher doses. Mortalities occurred at progressively lower doses with longer study durations. | [7] |
| Therapeutic Index | Low (Qualitative) | The proximity of effective and toxic doses suggests a low therapeutic index, necessitating careful dose titration and patient monitoring. | [7] |
Investigational Pyrazole-Based Anticancer Agents
A plethora of novel pyrazole-based compounds are under investigation for their potential as anticancer agents. The primary measure of efficacy in early-stage research is often the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While comprehensive in vivo toxicity data (LD50 or TD50) required to calculate a definitive therapeutic index is often not available in the public domain for these early-stage compounds, the in vitro cytotoxicity data provides a preliminary indication of their potency and selectivity.
| Compound/Series | Target/Mechanism | Efficacy (IC50) | Cell Line(s) | Toxicity Data | Reference |
| Pyrazole-Naphthalene Analogs | Tubulin Polymerization Inhibitor | ~25 nM (average) | Multiple cancer cell lines | Compound 9 exhibited effective suppression of B16-F10 melanoma tumor growth in vivo without apparent toxicity. | [3] |
| Pyrazole Benzothiazole Hybrids | Antiangiogenic | 3.17 - 6.77 µM | HT29, PC3, A549, U87MG | Not specified | [3] |
| Pyrazolo[3,4-b]pyridine Analogs | DNA Binding Agents | 3.11 - 4.91 µM | HepG2, MCF7, HeLa | Exhibited lower toxicity than doxorubicin in normal WISH and W138 cells. | [3] |
| Pyrazole Carbaldehyde Derivatives | PI3 Kinase Inhibitor | 0.25 µM | MCF7 (Breast Cancer) | Not specified | [3] |
| Pyrazolyl Tetrazole Acetic Acids | VEGFR-2 Kinase Inhibitor | 6.43 µM (Compound 5c) | HT-29 (Colon Cancer) | In silico toxicity predictions were promising. | [8] |
| N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C) | Multiple Pathways (ROS induction, microtubule disruption) | 0.25 - 0.49 µM | Triple-Negative Breast Cancer (TNBC) cell lines | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic indices. Below are protocols for key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-based compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a standard and reproducible in vivo model for screening the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized, biphasic inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling.
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a vehicle control group, a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin or celecoxib), and one or more test groups for the pyrazole-based compound at different doses.
-
Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups, typically via oral gavage, one hour before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group. The ED50 can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is essential for a comprehensive understanding.
Caption: Signaling pathway of Celecoxib's anti-inflammatory action.
Caption: Mechanism of action of Mavacamten in hypertrophic cardiomyopathy.
Caption: General experimental workflow for determining the therapeutic index.
Conclusion
The assessment of the therapeutic index is a multifaceted process that is critical for the progression of pyrazole-based compounds from discovery to clinical application. For established drugs like Celecoxib, a wide therapeutic index for its anti-inflammatory effects has been demonstrated in preclinical models. In contrast, Mavacamten exemplifies a compound with a narrow therapeutic window, highlighting the need for precise, individualized dosing. For novel investigational pyrazole compounds, particularly in the realm of oncology, the initial focus is on in vitro potency and selectivity. While this guide provides a framework for comparison, it is important to note that a comprehensive understanding of the therapeutic index for these newer agents will require further in vivo toxicity studies. The detailed experimental protocols and workflows presented herein offer a standardized approach for researchers to generate the necessary data to robustly evaluate the safety and efficacy of the next generation of pyrazole-based therapeutics.
References
- 1. modavar.com [modavar.com]
- 2. Celecoxib - Safety Data Sheet [chemicalbook.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety and efficacy of mavacamten for treatment of hypertrophic cardiomyopathy: a systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Binding Affinities: A Comparative Docking Analysis of Pyrazole-Carboxamide Derivatives
A deep dive into the computational evaluation of pyrazole-carboxamide derivatives reveals their significant potential as inhibitors for a range of therapeutic targets. This guide synthesizes data from multiple studies to offer a comparative perspective on their docking performance against key proteins implicated in cancer, fungal infections, and neurological disorders, providing researchers and drug development professionals with a valuable resource for lead optimization.
Pyrazole-carboxamides are a versatile class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1] Molecular docking studies are a cornerstone in the rational design of these derivatives, offering insights into their binding modes and predicting their affinity for various biological targets. This guide provides a comparative analysis of docking studies on pyrazole-carboxamide derivatives, supported by experimental data and detailed methodologies.
Comparative Docking Performance
The inhibitory potential of pyrazole-carboxamide derivatives has been computationally evaluated against several key protein targets. The following tables summarize the docking scores and, where available, the corresponding experimental inhibitory concentrations (IC50) from various studies.
Table 1: Kinase Inhibitors in Cancer Therapy
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole-carboxamide derivatives have been extensively studied as kinase inhibitors.
| Derivative | Target Protein | Docking Score (kJ/mol) | Ligand Efficiency | Experimental IC50 | Reference |
| 2b | CDK2 | -10.35 | -0.3 | Not Reported | [2] |
| 1b | VEGFR-2 | -10.09 | Not Reported | Not Reported | [2] |
| 1d | Aurora A | -8.57 | Not Reported | Not Reported | [2] |
| 8t | FLT3 | Not Reported | Not Reported | 0.089 nM | [3] |
| 8t | CDK2 | Not Reported | Not Reported | 0.719 nM | [3] |
| 8t | CDK4 | Not Reported | Not Reported | 0.770 nM | [3] |
| 6h | EGFR | Not Reported | Not Reported | 1.66 µM | [4] |
| 6j | EGFR | Not Reported | Not Reported | 1.9 µM | [4] |
Table 2: Succinate Dehydrogenase (SDH) Inhibitors for Antifungal Activity
Succinate dehydrogenase is a key enzyme in the fungal respiratory chain, making it an attractive target for the development of novel antifungal agents.
| Derivative | Target Organism | Experimental EC50 (µg/mL) | Experimental IC50 (µM) | Reference |
| E1 | R. solani | 1.1 | 3.3 | [5][6] |
| Boscalid (Reference) | R. solani | 2.2 | 7.9 | [5][6] |
| SCU2028 | R. solani | 0.022 mg/L | Not Reported | [7] |
Table 3: Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.
| Derivative | Target Isozyme | Inhibition Constant (K_i) | Reference |
| 6a | hCA I | Not Reported | [8] |
| 6b | hCA I | Not Reported | [8] |
| 6a | hCA II | Not Reported | [8] |
| 6b | hCA II | Not Reported | [8] |
Experimental Protocols: A Methodological Overview
The docking studies cited in this guide employed a range of computational tools and methodologies to predict the binding of pyrazole-carboxamide derivatives to their respective targets.
General Docking Procedure:
A common workflow for molecular docking studies involves several key steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB).[9] Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms and charges are added to the protein structure. The 2D structures of the pyrazole-carboxamide derivatives are sketched and then converted to 3D structures, followed by energy minimization.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: Software such as AutoDock is used to perform the docking calculations.[2][10] These programs explore various possible conformations and orientations of the ligand within the protein's active site and calculate the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.[10] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and examined.[10]
Specific Methodologies from Cited Studies:
-
Kinase Docking: In the study targeting VEGFR-2, Aurora A, and CDK2, a flexible ligand docking approach was employed using AutoDock 4.2.[2]
-
Carbonic Anhydrase Docking: For the study on hCA I and hCA II inhibitors, water molecules were removed from the receptor structures, and Kollman charges were added using UCSF Chimera. The analysis of interactions was performed using BIOVIA Discovery Studio Visualizer.[8]
-
Antifungal SDH Inhibitors: The mechanism of action of pyrazole-4-carboxamide derivatives as SDH inhibitors was investigated through molecular docking and molecular dynamics simulations.[6]
Visualizing the Workflow
The following diagram illustrates a typical workflow for a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Conclusion
The comparative analysis of docking studies on pyrazole-carboxamide derivatives underscores their potential as a versatile scaffold for designing potent inhibitors against a variety of therapeutic targets. The presented data and methodologies offer a valuable starting point for researchers in the field of drug discovery and development to design and optimize novel pyrazole-carboxamide-based therapeutics. Further experimental validation is crucial to confirm the computational predictions and to advance these promising compounds through the drug development pipeline.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Guide for Laboratory Professionals
Essential guidance for the responsible management of a common pyrazole derivative in research and development settings.
Hazard Assessment and Classification
Due to the absence of a specific SDS, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide should be conservatively managed as a hazardous chemical waste. This approach is informed by the hazard profiles of analogous pyrazole-based compounds, which often exhibit properties of being harmful if swallowed, and causing skin and eye irritation.
Table 1: Hazard Data for Structurally Similar Pyrazole Derivatives
| Compound Name | CAS Number | Key Hazard Statements |
| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | Harmful if swallowed. Causes skin and serious eye irritation. |
| 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | 54820-92-7 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. |
| 1-Methyl-4-iodo-1H-pyrazole | 39806-90-1 | Causes skin and serious eye irritation. May cause respiratory irritation. |
Note: This data is for informational purposes to guide a conservative disposal approach. The actual hazards of this compound may vary.
Proper Disposal Protocol
The following step-by-step procedure should be followed for the disposal of this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[1]
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, pipette tips, and gloves, should be placed in the same solid waste container.[1]
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
Step 3: Container Labeling
All waste containers must be properly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The name of the principal investigator and laboratory location
Step 4: Storage
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[2] This area must be:
-
At or near the point of generation.[3]
-
Secure and well-ventilated.
-
Away from incompatible materials, such as strong oxidizing agents.
Step 5: Disposal Request and Professional Removal
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[1] The ultimate disposal of this compound should be carried out by a licensed professional waste disposal company, likely through high-temperature incineration.[1]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Experimental Protocol: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[5]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5][6]
-
Container Disposal: Once triple-rinsed, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
Personal protective equipment for handling 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS No. 101080-17-5). In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, treating it as a potentially hazardous substance based on data from structurally similar pyrazole carboxamide derivatives.
Hazard Assessment and Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Provides a seal around the eyes to protect against dust particles and splashes. |
| Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or when handling larger quantities. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended.[1] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | A respirator is necessary when handling the solid compound outside of a fume hood or if dust generation is likely.[1] The type of respirator should be selected based on the potential for airborne concentration. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before starting work.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Weighing and Aliquoting :
-
Experimental Use :
-
Post-Experiment :
Disposal Plan: Managing Chemical Waste
Proper disposal is critical to ensure laboratory safety and environmental protection. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8][9][10]
-
Waste Segregation :
-
Solid Waste : Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste : Solutions containing the compound must be collected in a separate, sealed, and labeled container for liquid chemical waste.[8]
-
-
Container Labeling :
-
Storage :
-
Professional Disposal :
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aaronchem.com [aaronchem.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
